Myristoyl Pentapeptide-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H71N7O10 |
|---|---|
Molecular Weight |
774.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C37H71N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-21-30(48)40-27(19-15-17-22-38)34(50)43-32(26(3)47)36(52)44-31(25(2)46)35(51)41-28(20-16-18-23-39)33(49)42-29(24-45)37(53)54/h25-29,31-32,45-47H,4-24,38-39H2,1-3H3,(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t25-,26-,27+,28+,29+,31+,32+/m1/s1 |
InChI Key |
XLELDISCQSKJES-IPPMYLEBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Myristoyl Pentapeptide-4: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and therapeutic fields for its purported ability to stimulate keratin (B1170402) production, most notably in enhancing eyelash growth. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological mechanism of action of this compound. It is designed to be a comprehensive resource, offering detailed experimental protocols and summarizing key quantitative data to support further research and development.
Discovery and Background
This compound emerged from the field of peptide-based cosmeceuticals, which leverage the signaling roles of peptides in various physiological processes. Peptides, as short chains of amino acids, can mimic natural biological messengers, influencing cellular behavior. The development of this compound was driven by the need for effective and safer alternatives to prostaglandin (B15479496) analogs for enhancing eyelash appearance.
The core of this compound is a five-amino-acid sequence, Lys-Thr-Thr-Lys-Ser (KTTKS).[1] This peptide is a sub-fragment of the C-terminal pro-domain of procollagen (B1174764) type I. The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the pentapeptide enhances its bioavailability by increasing its lipophilicity, which facilitates penetration through the stratum corneum of the skin.[2] this compound is considered a cosmetic ingredient and not a drug.[2] It is found in numerous eyelash and eyebrow growth serums.[2]
Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for its efficiency and the ease of purification of the final product.[3] The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Solid-Phase Peptide Synthesis Protocol
The following protocol is a representative example of the solid-phase synthesis of this compound based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)
-
Myristic acid
-
Coupling reagents (e.g., HATU, HBTU)
-
Activator (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling and Activation: The Rink Amide AM resin is swelled in a suitable solvent like dimethylformamide (DMF).[3]
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to the activated resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the serine residue using a solution of 20% piperidine in DMF to expose the free amine for the next coupling step.
-
Peptide Chain Elongation: The subsequent protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by an Fmoc deprotection step.
-
Myristoylation: Following the final Fmoc deprotection, myristic acid is coupled to the N-terminus of the pentapeptide.[3]
-
Cleavage and Deprotection: The myristoylated pentapeptide is cleaved from the resin, and the side-chain protecting groups (tBu and Boc) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Caption: Solid-Phase Synthesis Workflow for this compound.
Mechanism of Action
The primary proposed mechanism of action for this compound is the stimulation of keratin gene expression.[3] Keratins are the primary structural proteins that make up hair, including eyelashes. By upregulating the synthesis of these proteins, the peptide is believed to promote hair strength, thickness, and length.
Signaling Pathways in Hair Follicle Growth and Keratinocyte Differentiation
While the precise signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, the regulation of hair follicle growth and keratinocyte differentiation is known to be governed by complex signaling pathways. Key pathways include the Wnt/β-catenin and MAPK signaling pathways.
-
Wnt/β-catenin Pathway: This pathway is crucial for hair follicle morphogenesis and regeneration. Activation of this pathway in the dermal papilla cells of the hair follicle is essential for initiating the anagen (growth) phase of the hair cycle.[3][4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating keratinocyte proliferation and differentiation.[2][5]
It is plausible that this compound interacts with cellular receptors on keratinocytes or dermal papilla cells, triggering an intracellular signaling cascade that ultimately leads to the activation of transcription factors responsible for upregulating keratin gene expression.
Caption: Proposed Mechanism of Action for this compound.
Experimental Protocols
To evaluate the efficacy of this compound, both in vitro and in vivo studies are necessary. The following are representative protocols for assessing its impact on keratinocyte proliferation and keratin gene expression.
In Vitro Keratinocyte Proliferation and Keratin Expression Assay
Objective: To determine the effect of this compound on the proliferation of human keratinocytes and the expression of keratin proteins.
Cell Line: HaCaT (immortalized human keratinocyte cell line) or primary human epidermal keratinocytes.
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT or similar cell proliferation assay kit
-
Lysis buffer for protein extraction
-
Primary antibodies against specific keratins (e.g., Keratin 1, Keratin 10) and a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate for Western blotting
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for specific keratin genes and a housekeeping gene (e.g., GAPDH) for qRT-PCR
-
SYBR Green or similar fluorescent dye for qRT-PCR
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for proliferation, 6-well for protein/RNA extraction). Once cells reach a desired confluency (e.g., 70-80%), treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24, 48 hours).
-
Cell Proliferation Assay (MTT): Following treatment, assess cell viability and proliferation using an MTT assay according to the manufacturer's instructions.
-
Western Blotting for Keratin Expression:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target keratins and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
-
qRT-PCR for Keratin Gene Expression:
-
Extract total RNA from the treated cells and synthesize cDNA.
-
Perform quantitative real-time PCR using primers for the target keratin genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Caption: In Vitro Experimental Workflow for this compound.
Quantitative Data
Quantitative data on the efficacy of this compound is primarily derived from in vitro studies and clinical trials of cosmetic formulations. It is important to note that clinical studies often evaluate formulations containing multiple active ingredients, making it challenging to isolate the specific contribution of this compound.
Table 1: Summary of In Vitro Study Data
| Parameter | Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| Cell Proliferation | HaCaT | 0-25 µM | 24 hours | Increased cell viability | [6] |
| Keratin Gene Expression | Not specified | 10-40 µM | 48 hours | Activation of transcription and translation of keratin genes | [6] |
Table 2: Summary of Clinical Trial Data for a Peptide-Containing Eyelash Serum
| Parameter | Duration | Result | Reference |
| Eyelash Length | 12 weeks | +8.3% increase | [7] |
| Eyelash Number | 12 weeks | +5% increase | [7] |
| Eyelash Width | 12 weeks | +10.1% increase | [7] |
| Eyelash Volume | 12 weeks | +14.1% increase | [7] |
Note: The clinical trial data presented is for a serum containing a combination of peptides and glycosaminoglycans, not solely this compound.
Conclusion and Future Directions
This compound is a promising lipopeptide with a clear proposed mechanism of action centered on the stimulation of keratin gene expression. Its synthesis via established solid-phase peptide synthesis methods allows for its production at a purity suitable for cosmetic and potentially therapeutic applications. While in vitro data supports its biological activity, and clinical studies of peptide-containing serums show positive outcomes for eyelash enhancement, further research is needed to fully elucidate its specific signaling pathway and to quantify its standalone efficacy in vivo. Future studies should focus on identifying the direct molecular targets of this compound and mapping the downstream signaling events that lead to increased keratin production. Dose-response studies in well-controlled clinical trials will also be crucial for optimizing its application and substantiating its role in hair and eyelash growth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Open clinical trial evaluating the efficacy of a novel eyelash growth enhancer with peptides and glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Myristoyl Pentapeptide-4 molecular structure and sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetology for its bioactive properties. This technical guide provides a comprehensive overview of its molecular structure, amino acid sequence, and known mechanisms of action. It details experimental protocols for its synthesis, purification, and in vitro efficacy assessment. Quantitative data from relevant studies are summarized, and a proposed signaling pathway is visualized. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of peptide-based therapeutics and cosmeceuticals.
Molecular Structure and Sequence
This compound is a lipopeptide, which consists of a fatty acid (myristic acid) attached to a short chain of amino acids. This structural feature enhances its lipophilicity and ability to penetrate the stratum corneum of the skin.[1]
-
Amino Acid Sequence: The peptide component of this compound is a pentapeptide with the sequence Lysine-Threonine-Threonine-Lysine-Serine (Lys-Thr-Thr-Lys-Ser or KTTKS).[2][3] This sequence is a subfragment of the pro-peptide of type I collagen.[4]
-
Acylation: The N-terminus of the KTTKS peptide is acylated with myristic acid, a saturated fatty acid with 14 carbon atoms.
-
Chemical Name: N2-(1-Oxotetradecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-L-serine
-
Molecular Formula: C37H71N7O10[2]
-
Molecular Weight: Approximately 774.0 g/mol [2]
| Property | Value | Source(s) |
| Amino Acid Sequence | Lys-Thr-Thr-Lys-Ser (KTTKS) | [2][3] |
| Lipid Moiety | Myristic Acid (C14) | [1] |
| Molecular Formula | C37H71N7O10 | [2] |
| Average Molecular Weight | 774.0 g/mol | [2] |
Mechanism of Action and Signaling Pathway
This compound is classified as a "matrikine," a bioactive peptide derived from the extracellular matrix (ECM) that can regulate cellular activities.[3][5] The KTTKS fragment is believed to act as a signaling molecule, stimulating fibroblasts and keratinocytes to produce key components of the ECM and hair.
The proposed mechanism of action involves the stimulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of ECM protein synthesis.[4][6]
Proposed Signaling Pathway for Collagen and Keratin (B1170402) Synthesis
Quantitative Data
Quantitative data for this compound is often proprietary. The following tables summarize available data, including findings from studies on the closely related Palmitoyl Pentapeptide-4 (Pal-KTTKS) and a clinical trial on an eyelash serum containing this compound.
Table 1: In Vitro Efficacy Data
(Data for Pal-KTTKS is included as a proxy where specific data for Myr-Pentapeptide-4 is unavailable)
| Assay | Cell Type | Treatment | Concentration | Duration | Result | Source(s) |
| Keratin Gene Activation | HaCaT (Keratinocytes) | This compound | 10-40 µM | 48 hours | Activates transcription and translation of keratin genes. | [2] |
| Cell Proliferation | HaCaT (Keratinocytes) | This compound | 0-25 µM | 24 hours | Improved cell viability. | [2] |
| Collagen I Expression | Rat Achilles Tendon Cells | Pentapeptide-4 (KTTKS) | Not specified | Not specified | Induced type I collagen expression. | [4] |
| TGF-β Concentration | Rat Achilles Tendon Cells | Pentapeptide-4 (KTTKS) | Dose-dependent | Not specified | Increased TGF-β concentration in conditioned medium (p = 0.001). | [4] |
| Skin Permeation (in vitro) | Hairless Mouse Skin | Palmitoyl Pentapeptide-4 | Not specified | 24 hours | Stratum Corneum: 4.2 ± 0.7 µg/cm², Epidermis: 2.8 ± 0.5 µg/cm², Dermis: 0.3 ± 0.1 µg/cm² | [7] |
Table 2: Clinical Study Data for Eyelash Growth
(Study on a peptide extract solution containing this compound)
| Parameter | Baseline to Week 4 | Baseline to Week 8 | Baseline to Week 12 | p-value (Baseline to Week 12) | Source(s) |
| Mean Eyelash Length Increase | 2.3 ± 1.6 mm | 3.3 ± 0.82 mm | 3.7 ± 1.4 mm | 0.014 | [8] |
| GEA Scale Improvement | - | - | 100% of subjects showed improvement | - | [8] |
Experimental Protocols
The following are representative protocols for the synthesis, purification, and in vitro evaluation of this compound. These are based on standard laboratory procedures and may require optimization.
Solid-Phase Peptide Synthesis (SPPS) of Myristoyl-KTTKS
This protocol is based on the Fmoc/tBu strategy, a common method for SPPS.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH
-
Myristic acid
-
Coupling agents: HBTU, HOBt
-
Activator: DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
Workflow Diagram:
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and react for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat steps 2 and 3 for each amino acid in the sequence (Ser, Lys, Thr, Thr, Lys).
-
Myristic Acid Coupling: After the final Fmoc deprotection, couple myristic acid using the same procedure as for the amino acids.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.
-
Filter to collect the cleavage solution.
-
-
Precipitation and Lyophilization:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Dissolve the peptide in a water/acetonitrile (B52724) mixture and lyophilize to obtain the crude product.
-
HPLC Purification of Myristoyl-KTTKS
Materials:
-
Crude Myristoyl-KTTKS
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A.
-
Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 40 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10, 25 µM).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a well-defined lipopeptide with a clear molecular structure and a scientifically plausible mechanism of action related to the stimulation of key extracellular matrix and structural proteins. The available data, though in some cases derived from the closely related Palmitoyl Pentapeptide-4, strongly supports its bioactivity in stimulating collagen, fibronectin, and keratin synthesis. The provided experimental protocols offer a foundation for the synthesis, purification, and in vitro evaluation of this peptide, enabling further research and development in the fields of dermatology, drug delivery, and cosmetic science. Further studies are warranted to fully elucidate its clinical efficacy and to obtain more extensive quantitative data specific to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The pentapeptide KTTKS promoting the expressions of type I collagen and transforming growth factor-beta of tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMP generated Matrikines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Peptides: A Novel Approach to Enhance Eyelash and Eyebrow Growth [jscimedcentral.com]
The In Vitro Biological Functions of Myristoyl Pentapeptide-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-4 is a synthetic, lipophilic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its potential to modulate key cellular processes in the skin. This technical guide provides a comprehensive overview of the in vitro biological functions of this compound, with a focus on its effects on keratinocyte proliferation, extracellular matrix synthesis, and the underlying signaling pathways. The information presented herein is a synthesis of available scientific literature and technical data, intended to serve as a resource for researchers and professionals in the development of novel therapeutic and cosmetic applications. While direct, quantitative in vitro data for this compound is limited in publicly accessible literature, this guide also draws upon data from the closely related Palmitoyl Pentapeptide-4, which shares the same core peptide sequence (KTTKS), to provide a more complete picture of its potential biological activities.
Introduction
This compound is a signal peptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) acylated with myristic acid. The addition of the myristoyl group, a saturated 14-carbon fatty acid, increases the peptide's lipophilicity, thereby enhancing its penetration through the stratum corneum to the underlying cellular layers of the skin[1][2]. Functionally, it is classified as a "matrikine," a small peptide derived from the breakdown of extracellular matrix (ECM) proteins that can regulate cellular activities by interacting with specific receptors[3]. This guide will detail the known in vitro effects of this compound on key skin cell types, including keratinocytes and fibroblasts.
Effects on Keratinocytes and Hair Follicles
This compound has been shown to exert significant effects on keratinocytes and components of the hair follicle, primarily related to proliferation and the expression of keratin (B1170402) genes.
Keratinocyte Proliferation
In vitro studies have demonstrated that this compound can promote the proliferation of human keratinocytes. This is a critical function for maintaining the integrity of the epidermis and for processes such as wound healing and hair growth.
Table 1: Summary of Quantitative Data on Keratinocyte Proliferation
| Cell Line | Concentration Range | Incubation Time | Result | Citation |
| HaCaT | 0-25 µM | 24 hours | Improved cell viability | [4] |
Stimulation of Keratin Gene Expression
A primary mechanism of action for this compound is its ability to stimulate the transcription and translation of keratin genes[4]. Keratins are the primary structural proteins of the epidermis, hair, and nails. By upregulating keratin synthesis, the peptide can contribute to the strength and resilience of these structures. This activity is particularly relevant for its application in hair and eyelash growth-promoting products[2][3].
Table 2: Summary of Quantitative Data on Keratin Gene Expression
| Cell Type | Concentration Range | Incubation Time | Result | Citation |
| Not Specified | 10-40 µM | 48 hours | Activates transcription and translation of keratin genes | [4] |
Hair Follicle Modulation
Beyond general effects on keratinocytes, this compound is believed to directly influence the hair growth cycle. It is proposed to signal hair follicles to enter and prolong the anagen (growth) phase while inhibiting the transition to the catagen (transitional) and telogen (resting/shedding) phases[1]. It has also been shown to stimulate the migration of human hair follicle dermal papilla cells (HDPCs), which play a crucial role in orchestrating hair follicle development and growth[4].
Effects on Dermal Fibroblasts and Extracellular Matrix (ECM) Synthesis
This compound demonstrates significant activity in the dermis by stimulating fibroblasts, the primary cell type responsible for producing and maintaining the ECM.
Stimulation of Collagen and Fibronectin Synthesis
In vitro evidence indicates that this compound stimulates fibroblasts to produce key ECM components, including collagen (specifically types I and IV) and fibronectin[3][4][5]. This activity is the basis for its use in anti-aging and skin repair formulations, as the replenishment of these structural proteins can improve skin elasticity, reduce the appearance of wrinkles, and facilitate wound healing[4][5].
Support of Overall ECM Integrity
In addition to collagen and fibronectin, this compound is also suggested to promote the synthesis of other essential ECM components like elastin (B1584352) and hyaluronic acid[5]. This broader support for the ECM helps to maintain the skin's structural integrity, hydration, and viscoelastic properties.
Signaling Pathways
While the precise signaling pathways activated by this compound are not fully elucidated in the available literature, its function as a matrikine suggests it acts by engaging cell surface receptors on fibroblasts to initiate a downstream signaling cascade that leads to the upregulation of ECM gene expression[3][5]. For the closely related Palmitoyl Pentapeptide-4, the Keap1-Nrf2-ARE pathway has been implicated in in vitro sensitization tests, though this is not directly linked to its ECM-stimulating effects[6]. The pro-collagen synthesis activity of the KTTKS peptide sequence has been associated with the transforming growth factor-beta (TGF-β) pathway, a key regulator of fibrosis and tissue repair[6].
Caption: Hypothesized signaling pathway of this compound in fibroblasts.
Experimental Protocols
Detailed experimental protocols for in vitro assays specifically using this compound are not extensively reported in peer-reviewed literature. However, based on the described effects, standard cell biology assays would be employed. The following are generalized protocols for assessing the key biological functions of this peptide.
Keratinocyte Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed HaCaT keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-25 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for a keratinocyte proliferation (MTT) assay.
Collagen Synthesis Assay (e.g., Sirius Red Assay)
-
Cell Seeding: Culture human dermal fibroblasts in 6-well plates until they reach 80-90% confluency.
-
Treatment: Replace the medium with serum-free medium containing this compound at various concentrations and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen production and secretion into the medium.
-
Sample Collection: Collect the cell culture supernatant.
-
Sirius Red Staining: Add Sirius Red solution to the supernatant to bind to collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Wash the pellet to remove unbound dye.
-
Solubilization: Dissolve the pellet in a basic solution (e.g., 0.5M NaOH).
-
Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of collagen should be used for quantification.
Gene Expression Analysis (e.g., RT-qPCR)
-
Cell Culture and Treatment: Culture relevant cells (e.g., keratinocytes or fibroblasts) and treat with this compound for a specified time (e.g., 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the cDNA, specific primers for the genes of interest (e.g., KRT1, COL1A1), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in gene expression in treated samples compared to the control.
Conclusion
This compound exhibits a range of biological activities in vitro that are highly relevant to skin and hair care. Its primary functions include the stimulation of keratinocyte proliferation, upregulation of keratin gene expression, and the promotion of extracellular matrix synthesis by dermal fibroblasts. These effects are attributed to its role as a signaling molecule that can effectively penetrate the skin due to its lipophilic nature. While the precise molecular mechanisms and signaling pathways are still areas for further investigation, the existing data strongly support its potential as an active ingredient in formulations aimed at skin repair, anti-aging, and hair growth. Further research providing more detailed quantitative data and elucidating the specific signaling cascades will be invaluable for optimizing its use in therapeutic and cosmetic applications.
References
- 1. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 2. deascal.com [deascal.com]
- 3. 360iresearch.com [360iresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myristoyl Pentapeptide 4: An In-Depth Look at Its Role in Cosmetics - KNOWLEDGE [bolinherb.com]
- 6. cir-safety.org [cir-safety.org]
Myristoyl Pentapeptide-4: A Technical Guide to its Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and therapeutic industries for its purported effects on promoting hair growth and improving skin condition. This document provides a comprehensive technical overview of the known and hypothesized cellular signaling pathways activated by this compound. It is designed to serve as a resource for researchers and professionals engaged in the study of this peptide and the development of novel therapeutics. This guide synthesizes available data on its impact on keratinocyte proliferation, keratin (B1170402) gene expression, and extracellular matrix synthesis. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate further investigation into its molecular mechanisms of action.
Introduction
This compound is a signal peptide composed of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to a myristoyl group, a saturated fatty acid. This lipophilic modification is designed to enhance the peptide's penetration through the stratum corneum, allowing it to reach the cellular targets within the epidermis and dermis. The primary biological activities attributed to this compound include the stimulation of keratin production, enhancement of hair and eyelash growth, and improvement of skin elasticity and firmness.[1][2] This guide delves into the cellular and molecular mechanisms that are thought to underlie these effects.
Core Biological Activities and Affected Cell Types
This compound exerts its effects on several key cell types within the skin and hair follicles:
-
Keratinocytes: These are the primary cells of the epidermis and hair shaft. This compound is reported to directly stimulate the proliferation of keratinocytes, such as the HaCaT cell line, and to upregulate the expression of keratin genes.[1]
-
Dermal Papilla Cells (DPCs): Located at the base of the hair follicle, DPCs play a crucial role in regulating the hair growth cycle. This compound has been shown to stimulate the migration of human hair follicle dermal papilla cells (HDPCs).[1]
-
Fibroblasts: These cells in the dermis are responsible for synthesizing extracellular matrix (ECM) proteins like collagen and fibronectin. This compound is believed to stimulate fibroblasts to produce these essential components of the dermal matrix.[1]
Cellular Signaling Pathways
While direct, conclusive evidence detailing the complete signaling cascades activated by this compound is limited in publicly available literature, based on its observed biological effects and the known mechanisms of similar bioactive peptides, two primary pathways are likely implicated: the Wnt/β-catenin signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to hair follicle development and the regulation of the hair growth cycle. Activation of this pathway in dermal papilla cells is a key trigger for the anagen (growth) phase of the hair cycle. It is hypothesized that this compound may act as an agonist to this pathway in dermal papilla cells.
Hypothesized Mechanism of Action:
-
Receptor Binding: this compound may bind to a G-protein coupled receptor or a receptor complex on the surface of dermal papilla cells, initiating the Wnt signaling cascade.
-
Inhibition of the Destruction Complex: This leads to the inhibition of the β-catenin destruction complex, which is typically composed of Axin, APC, CK1, and GSK-3β.
-
β-catenin Accumulation and Nuclear Translocation: With the destruction complex inactivated, β-catenin is no longer targeted for proteasomal degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus.
-
Gene Transcription: In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes that promote hair follicle growth and keratinocyte proliferation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and differentiation in keratinocytes. Given that this compound promotes the proliferation of HaCaT keratinocytes, it is plausible that it activates the MAPK/ERK pathway.
Hypothesized Mechanism of Action:
-
Receptor Activation: this compound likely binds to a receptor tyrosine kinase (RTK) or a G-protein coupled receptor on the keratinocyte cell surface.
-
Upstream Signaling Cascade: This binding event triggers a cascade of phosphorylation events, activating Ras, Raf, and then MEK.
-
ERK Phosphorylation: Activated MEK phosphorylates and activates ERK.
-
Nuclear Translocation of ERK: Phosphorylated ERK (p-ERK) translocates to the nucleus.
-
Activation of Transcription Factors: In the nucleus, p-ERK phosphorylates and activates transcription factors such as c-Fos and c-Jun (which form the AP-1 complex).
-
Gene Expression: These activated transcription factors then bind to the promoter regions of target genes, including those involved in cell cycle progression and keratin synthesis, leading to increased cell proliferation and keratin production.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound. It is important to note that much of the data is derived from manufacturers and may not have undergone peer review.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Type | Concentration Range | Incubation Time | Result | Source |
| Cell Proliferation | HaCaT | 0-25 µM | 24 h | Improved cell viability | [1] |
| Keratin Gene Expression | Keratinocytes | 10-40 µM | 48 h | Activation of transcription and translation of keratin genes | [1] |
| Cell Migration | Human Dermal Papilla Cells (HDPCs) | 0-25 µM | 24 h | Stimulated migration | [1] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Duration | Result | Source |
| Testosterone-induced mouse androgenic alopecia model | 500 µL topical application (concentration not specified) | Once daily for 21 days | Increased number of hair follicles and promoted hair growth | [1] |
Detailed Experimental Protocols
The following are representative protocols that can be adapted for studying the effects of this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound on the proliferation of HaCaT keratinocytes.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM to achieve final concentrations ranging from 0 to 25 µM.
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the peptide stock).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Keratin Gene Expression
Objective: To quantify the change in keratin gene expression in keratinocytes treated with this compound.
Materials:
-
Keratinocytes (e.g., primary human keratinocytes or HaCaT cells)
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target keratin genes (e.g., KRT1, KRT5, KRT10, KRT14) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Seed keratinocytes in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations ranging from 10 to 40 µM for 48 hours. Include a vehicle control.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using a suitable master mix and specific primers for the target keratin genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To detect the activation of the MAPK/ERK pathway by assessing the phosphorylation of ERK.
Materials:
-
Keratinocytes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK and anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture keratinocytes to 80-90% confluency.
-
Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
Conclusion and Future Directions
This compound is a promising bioactive peptide with demonstrated effects on keratinocyte proliferation, keratin gene expression, and dermal papilla cell migration. While the precise molecular signaling pathways are yet to be fully elucidated in peer-reviewed literature, the existing evidence strongly suggests the involvement of the Wnt/β-catenin and MAPK/ERK pathways. Further research is required to provide direct evidence of the activation of these pathways by this compound, including the identification of its specific cellular receptors and the downstream signaling events. The experimental protocols outlined in this guide provide a framework for researchers to investigate these mechanisms and to further characterize the therapeutic potential of this intriguing peptide.
References
Preliminary Studies on the Therapeutic Potential of Myristoyl Pentapeptide-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest for its potential therapeutic applications in dermatology and cosmetology. This document provides a comprehensive overview of the preliminary scientific evidence supporting its efficacy, focusing on its mechanism of action, available quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The peptide, a derivative of the pro-collagen I fragment KTTKS, primarily functions by stimulating the synthesis of key extracellular matrix proteins and keratins. This guide consolidates current knowledge to facilitate further research and development in the field.
Introduction
This compound is a signal peptide composed of five amino acids (Lys-Thr-Thr-Lys-Ser) with a myristoyl group attached to the N-terminus.[1][2] The addition of the myristic acid, a saturated fatty acid, enhances the lipophilicity of the peptide, thereby improving its penetration through the stratum corneum and delivery to the deeper layers of the skin.[3][4] This peptide is an analogue of the well-studied Palmitoyl Pentapeptide-4 and is believed to mimic the body's natural matrikines, which are small peptide fragments released during the breakdown of extracellular matrix (ECM) proteins like collagen.[4] These matrikines are known to regulate cellular activities, including wound healing and tissue remodeling. The primary therapeutic potential of this compound lies in its ability to stimulate cellular regeneration, making it a promising candidate for anti-aging, hair growth, and wound healing applications.[1][3][4]
Mechanism of Action
This compound is believed to exert its effects by engaging with fibroblast receptors, which in turn triggers a cascade of intracellular signals that promote the synthesis of crucial components of the extracellular matrix.[4] The core peptide sequence, KTTKS, is a subfragment of type I collagen propeptide and has been shown to specifically stimulate the production of collagen types I and III, as well as fibronectin.[5]
Stimulation of Extracellular Matrix Synthesis
The primary mechanism of action for this compound is the upregulation of ECM protein production. It signals fibroblasts to increase the synthesis of collagen and fibronectin, which are essential for maintaining the structural integrity and elasticity of the skin.[1][4] This action helps to reduce the appearance of fine lines and wrinkles and improves overall skin firmness.[4]
Promotion of Keratin (B1170402) Production
In the context of hair and eyelash growth, this compound is reported to directly target and activate keratin genes.[6] This leads to an increased production of keratin, the primary structural protein of hair, resulting in longer, thicker, and stronger hair fibers.[1][6] It is believed to signal the hair follicle to enter and prolong the anagen (growth) phase of the hair cycle.[3]
Signaling Pathway
While the precise signaling cascade for this compound has not been fully elucidated in publicly available literature, studies on the closely related Palmitoyl Pentapeptide-4 (Pal-KTTKS) suggest the involvement of the Transforming Growth Factor-β (TGF-β) pathway.[7] This pathway is a key regulator of extracellular matrix homeostasis. It is hypothesized that the pentapeptide binds to cell surface receptors, initiating a signaling cascade that leads to the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors to upregulate the expression of genes encoding for ECM proteins like collagen and fibronectin.
Quantitative Data from Preclinical Studies
The following tables summarize the available quantitative data from in vitro and in vivo studies on this compound and its analogues. It is important to note that much of the detailed public data comes from studies on Palmitoyl Pentapeptide-4, and the data for this compound is more limited.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Concentration | Incubation Time | Observed Effect | Source |
| HaCaT (Human Keratinocytes) | 0-25 μM | 24 hours | Promotes cell proliferation | [1] |
| Human Dermal Papilla Cells (HDPCs) | 0-25 μM | 24 hours | Stimulates cell migration | [1] |
| Undisclosed (Keratin targeting) | 10-40 μM | 48 hours | Activates transcription and translation of keratin genes | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration | Observed Effect | Source |
| Mouse Androgenic Alopecia Model | 500 μL (topical) | 21 days (once daily) | Increased number of hair follicles and promoted hair growth | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments that could be used to evaluate the therapeutic potential of this compound. These are generalized protocols based on standard laboratory techniques and should be optimized for specific experimental conditions.
In Vitro Cell Proliferation Assay (HaCaT Cells)
Objective: To determine the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 0 to 25 μM.
-
Replace the culture medium with the prepared peptide solutions and incubate for 24 hours.
-
Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Hair Growth Promotion Study (Mouse Model)
Objective: To evaluate the efficacy of topical this compound in promoting hair growth in an androgenic alopecia mouse model.
Materials:
-
Testosterone-induced androgenic alopecia mouse model
-
This compound solution (concentration to be optimized)
-
Vehicle control solution
-
Clippers
-
Digital camera
-
Biopsy punch
Protocol:
-
Induce androgenic alopecia in mice according to established protocols.
-
Shave a defined area on the dorsal skin of each mouse.
-
Divide the mice into a control group and a treatment group.
-
Topically apply 500 μL of the vehicle solution to the control group and the this compound solution to the treatment group once daily for 21 days.
-
Document the hair regrowth in the shaved area using digital photography at regular intervals.
-
At the end of the study, euthanize the mice and collect skin biopsies from the treated area.
-
Perform histological analysis of the skin biopsies to determine the number and stage of hair follicles.
Conclusion and Future Directions
Preliminary studies suggest that this compound has significant therapeutic potential, particularly in the fields of anti-aging skincare and hair growth promotion. Its mechanism of action, centered around the stimulation of extracellular matrix and keratin synthesis, provides a strong rationale for its observed effects. However, there is a clear need for more rigorous and quantitative research to fully establish its efficacy and safety profile.
Future research should focus on:
-
Elucidating the precise signaling pathways: Detailed molecular studies are required to confirm the involvement of the TGF-β pathway and investigate other potential signaling cascades.
-
Generating more quantitative data: Well-controlled studies are needed to quantify the dose-dependent effects of this compound on gene and protein expression of collagens, fibronectin, and various keratins.
-
Conducting robust clinical trials: Large-scale, double-blind, placebo-controlled clinical trials are essential to validate the cosmetic and therapeutic benefits of this compound in human subjects.
By addressing these research gaps, the scientific community can pave the way for the development of novel and effective therapies based on this promising peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pentapeptide-4 | KTTKS-peptide | Cosmetic Ingredients Guide [ci.guide]
- 3. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 4. 360iresearch.com [360iresearch.com]
- 5. Function of Palmitoyl pentapeptide-4 - Creative Peptides [creative-peptides.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Myristoyl Pentapeptide-4: A Technical Guide to its Interaction with Extracellular Matrix Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to modulate skin and hair physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the extracellular matrix (ECM), a critical component of tissue structure and function. This document summarizes the available data on its mechanism of action, its effects on key ECM proteins such as keratin (B1170402), collagen, and fibronectin, and the putative signaling pathways involved. Detailed experimental methodologies and quantitative data from relevant studies are presented to facilitate further research and development.
Introduction
This compound is a signal peptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) acylated with myristic acid. The myristoyl group, a C14 fatty acid, enhances the lipophilicity of the peptide, which is thought to improve its penetration through the stratum corneum and cell membranes.[1] It is primarily recognized for its role in stimulating keratin production, which has led to its widespread use in cosmetic formulations aimed at enhancing eyelash and eyebrow growth.[2][3] Beyond its effects on keratin, emerging evidence suggests that this compound also interacts with other crucial components of the extracellular matrix in the dermis, playing a role in skin structure and repair.[4]
The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Key components of the dermal ECM include collagen, which provides tensile strength, elastin (B1584352), which imparts elasticity, and fibronectin, which is involved in cell adhesion and wound healing. The ability of exogenous peptides to influence the synthesis and remodeling of these ECM proteins is a key area of investigation for anti-aging and regenerative medicine.
Mechanism of Action
This compound is classified as a signal peptide, meaning it is thought to mimic naturally occurring peptides that signal cellular responses. The primary proposed mechanism of action involves the stimulation of specific gene expression related to ECM proteins.
Stimulation of Keratin Synthesis
A significant body of evidence points to this compound's ability to upregulate keratin gene expression.[2][3] This action is believed to prolong the anagen (growth) phase of hair follicles and strengthen the hair shaft.[1] In vitro studies have shown that this compound can directly stimulate the transcription and translation of keratin genes.[4]
Interaction with Dermal Fibroblasts
In the context of the dermal extracellular matrix, this compound is reported to stimulate skin fibroblasts.[4] Fibroblasts are the primary cell type responsible for synthesizing and maintaining the ECM. It is hypothesized that this compound engages with receptors on the fibroblast cell surface, initiating intracellular signaling cascades that lead to the increased production of collagen and fibronectin.[5]
Interaction with Extracellular Matrix Proteins: Quantitative Data
While the qualitative effects of this compound on ECM proteins are cited in the literature, specific quantitative data is limited. Much of the detailed research has been conducted on the closely related Palmitoyl Pentapeptide-4, which shares the same KTTKS amino acid sequence. The data for Palmitoyl Pentapeptide-4 is presented here as a reference point for the potential activity of this compound.
| Peptide | Cell Type | ECM Protein | Concentration | Incubation Time | Result | Citation |
| This compound | Human Hair Follicle Papilla Cells (HDPCs) | - | 0-25 µM | 24 h | Stimulated cell migration | [4] |
| This compound | HaCaT (Keratinocytes) | - | 0-25 µM | 24 h | Promoted cell proliferation | [4] |
| This compound | Skin Fibroblasts | Collagen, Fibronectin | Not Specified | Not Specified | Stimulates production | [4] |
Note: Specific quantitative increases for collagen and fibronectin with this compound are not detailed in the available literature.
Signaling Pathways
The precise signaling pathways activated by this compound in dermal fibroblasts have not been fully elucidated. However, based on the known mechanisms of similar matrikine peptides, several pathways are likely involved.
A potential signaling pathway for this compound's action on fibroblasts is through the Transforming Growth Factor-Beta (TGF-β) pathway, a key regulator of ECM protein synthesis.
Experimental Protocols
Detailed experimental protocols for assessing the effects of this compound on ECM protein synthesis are not widely published. The following are generalized protocols based on standard cell biology techniques that could be adapted for this purpose.
Cell Culture and Treatment
-
Cell Lines: Primary human dermal fibroblasts (HDFs) are the most relevant cell type for studying dermal ECM production.
-
Culture Conditions: HDFs are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: this compound would be dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture medium at various concentrations (e.g., 1-50 µM). A vehicle control would be run in parallel.
Quantification of Collagen Synthesis
A common method for quantifying total collagen production is through a hydroxyproline (B1673980) assay, as hydroxyproline is an amino acid largely specific to collagen.
Gene Expression Analysis
Quantitative reverse transcription polymerase chain reaction (qRT-PCR) can be used to measure the expression of genes encoding for ECM proteins.
-
RNA Extraction: Total RNA is extracted from treated and control fibroblasts using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for collagen (e.g., COL1A1), elastin (ELN), and fibronectin (FN1) genes. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion and Future Directions
This compound is a promising bioactive peptide with demonstrated effects on keratin expression. Its reported ability to stimulate collagen and fibronectin production in skin fibroblasts suggests a broader role in modulating the extracellular matrix. However, there is a clear need for more rigorous, quantitative studies to fully characterize these effects and elucidate the underlying signaling pathways. Future research should focus on:
-
Conducting dose-response and time-course studies to quantify the increase in collagen, elastin, and fibronectin synthesis in response to this compound.
-
Identifying the specific fibroblast receptors that this compound interacts with.
-
Mapping the downstream signaling cascades activated by this interaction.
-
Performing clinical trials to correlate in vitro findings with in vivo efficacy for skin rejuvenation and repair.
A deeper understanding of this compound's interaction with the extracellular matrix will be crucial for its continued development and application in both cosmetic and therapeutic contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. cir-safety.org [cir-safety.org]
- 5. deascal.com [deascal.com]
Methodological & Application
Application Note: Cell Culture Models for Efficacy Testing of Myristoyl Pentapeptide-4
Audience: Researchers, scientists, and drug development professionals in the cosmetics and dermatology fields.
Introduction Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has gained significant attention in the cosmetic industry for its role in skin conditioning and promoting the growth of eyelashes and hair.[1][2][3][4] Structurally, it consists of a five-amino-acid peptide chain (Lys-Thr-Thr-Lys-Ser) attached to myristic acid, a fatty acid that enhances its penetration through the skin's lipid barrier.[4][5][6] this compound is believed to exert its effects by stimulating the production of key structural proteins, such as keratin (B1170402) and collagen.[1][7][8] Specifically, it has been shown to activate keratin genes, which is crucial for hair strength and growth, and to stimulate fibroblasts to produce extracellular matrix (ECM) components like collagen and fibronectin, which helps in reducing wrinkles and improving skin elasticity.[1][8]
This application note provides detailed protocols for utilizing various in vitro cell culture models to assess the biological efficacy of this compound. The described assays are designed to quantify the peptide's effects on cell proliferation, gene expression, and protein synthesis in cell types relevant to skin and hair biology.
Recommended Cell Culture Models
To comprehensively evaluate the multifaceted effects of this compound, a panel of specific human cell lines is recommended.
-
Human Epidermal Keratinocytes (e.g., HaCaT cell line): These cells are the primary cell type of the epidermis and are responsible for producing keratin. They are an ideal model for studying the peptide's influence on keratin synthesis, cell proliferation, and differentiation.[1][9]
-
Human Dermal Fibroblasts (HDFs): Located in the dermis, fibroblasts are responsible for synthesizing ECM proteins, including collagen and elastin, which provide structural support and elasticity to the skin.[10] HDFs are essential for investigating the anti-aging properties of the peptide, such as its ability to boost collagen production.[1][8]
-
Human Follicle Dermal Papilla Cells (HFDPCs): These specialized fibroblasts are located at the base of the hair follicle and play a critical role in regulating hair growth cycles.[1] This model is crucial for substantiating claims related to eyelash and hair enhancement by assessing effects on cell migration and proliferation.[1]
-
3D Reconstructed Human Skin Models: These organotypic cultures, consisting of both epidermal and dermal layers, provide a more physiologically relevant environment for testing.[11][12] They are particularly useful for evaluating skin penetration, irritation potential, and tissue-level changes in protein expression.[13]
Experimental Workflow and Protocols
The following diagram outlines a typical workflow for evaluating this compound in vitro.
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the optimal non-cytotoxic concentration range of this compound and to assess its effect on cell proliferation.
Materials:
-
HaCaT, HDF, or HFDPC cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 25, 50 µM).[1] Remove the old medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Objective: To quantify the effect of this compound on the expression of target genes (e.g., KRT1, COL1A1, ELN).
Materials:
-
Cells cultured in 6-well plates
-
This compound (at non-toxic concentration determined from Protocol 1)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for KRT1, COL1A1, ELN, and a housekeeping gene like GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Amplification: Run the reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Protocol 3: Immunofluorescence Staining for Collagen I
Objective: To visualize the production and deposition of Collagen Type I in fibroblasts treated with this compound.
Materials:
-
HDF cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)[14]
-
Primary antibody: Rabbit anti-Collagen I[14]
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)[14]
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HDFs on coverslips. Once attached, treat with this compound for 48-72 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[15]
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific binding.[14][15]
-
Primary Antibody Incubation: Incubate with the primary anti-Collagen I antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[17]
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslip onto a microscope slide, and visualize using a fluorescence microscope.
Key Signaling Pathways
This compound is thought to act as a signaling molecule, mimicking natural peptides that regulate cellular processes.[3][8] Two key pathways likely involved are the TGF-β and Wnt/β-catenin pathways.
TGF-β Signaling Pathway
This pathway is a primary regulator of extracellular matrix synthesis.[18][19] Activation by ligands like TGF-β leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of target genes, including those for collagen and fibronectin.[18][20] this compound may engage this pathway to stimulate fibroblast activity.[8]
Caption: Proposed activation of the TGF-β pathway by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt pathway is crucial for hair follicle development and cell proliferation.[21][22] In the "on-state," Wnt signaling prevents the degradation of β-catenin, allowing it to accumulate and enter the nucleus, where it activates target genes related to cell cycle progression and growth.[23][24] This pathway is a plausible target for the peptide's effects on hair and eyelash growth.
Caption: Proposed activation of Wnt/β-catenin signaling by this compound.
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in tables for clear comparison. Results should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., Student's t-test or ANOVA).
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | HaCaT Viability (%) | HDF Viability (%) | HFDPC Viability (%) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 1 | 102 ± 5.2 | 105 ± 4.8 | 108 ± 5.5 |
| 10 | 115 ± 6.1 | 118 ± 5.5 | 125 ± 6.3 |
| 25 | 112 ± 5.8 | 115 ± 6.2 | 121 ± 5.9 |
| 50 | 95 ± 7.3 | 98 ± 6.8 | 96 ± 7.1 |
| Statistically significant increase compared to control (p < 0.05). Data are representational. |
Interpretation: The peptide shows a proliferative effect at 10-25 µM without significant cytotoxicity up to 50 µM.
Table 2: Relative Gene Expression in HDFs after 24h Treatment
| Target Gene | Fold Change (5 µM) | Fold Change (10 µM) | Fold Change (25 µM) |
| COL1A1 (Collagen I) | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.3 ± 0.4 |
| ELN (Elastin) | 1.5 ± 0.3 | 2.1 ± 0.2 | 1.9 ± 0.3 |
| MMP1 (Collagenase) | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.2 |
| *p < 0.05, *p < 0.01 compared to untreated control. Data are representational. |
Interpretation: this compound significantly upregulates the expression of key ECM genes (COL1A1, ELN) while downregulating an enzyme responsible for collagen degradation (MMP1), suggesting a net positive effect on skin structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound used for promoting eyelash growth [handom-chem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. deascal.com [deascal.com]
- 5. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 6. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 7. peptidelabz.com [peptidelabz.com]
- 8. 360iresearch.com [360iresearch.com]
- 9. Synthetic epidermal pentapeptide and related growth regulatory peptides inhibit proliferation and enhance differentiation in primary and regenerating cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro modeling of skin photoaging – tools for cosmetics [qima-lifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 14. 2.4.3. Immunofluorescent staining for collagen type I and collagen type II [bio-protocol.org]
- 15. Protocols | Cell Signaling Technology [cellsignal.com]
- 16. bicellscientific.com [bicellscientific.com]
- 17. cellink.com [cellink.com]
- 18. cusabio.com [cusabio.com]
- 19. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 20. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 22. researchgate.net [researchgate.net]
- 23. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoyl Pentapeptide-4 in Animal Models for Hair Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-4 is a synthetic peptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its potential to promote hair growth. Comprising a myristic acid moiety attached to a chain of five amino acids, this lipophilic peptide is designed for enhanced skin penetration to effectively reach the hair follicle. It is believed to exert its effects by stimulating the production of keratin (B1170402), a key structural protein in hair, and by positively influencing the hair growth cycle.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of hair loss, along with methods for data acquisition and analysis.
Mechanism of Action
This compound is thought to promote hair growth through a multi-faceted approach:
-
Stimulation of Keratin Synthesis: The peptide is reported to activate the genes responsible for keratin production, thereby strengthening the hair shaft and promoting the growth of healthier, more robust hair.[1]
-
Anagen Phase Promotion: It is believed to signal hair follicles to enter and prolong the anagen (growth) phase of the hair cycle.[2] This leads to a longer period of active hair growth.
-
Inhibition of Catagen and Telogen Phases: By potentially inhibiting proteins that signal the transition to the catagen (transitional) and telogen (resting) phases, this compound may help reduce hair shedding.[2]
Recommended Animal Model: C57BL/6 Mouse
The C57BL/6 mouse is a widely used and well-characterized model for hair growth research. Its black coat provides a clear visual indicator of hair growth against its pink skin. Furthermore, the hair follicles of C57BL/6 mice can be synchronized to the telogen (resting) phase, allowing for the controlled observation of anagen (growth) induction.
Experimental Protocols
Androgenetic Alopecia Model in C57BL/6 Mice
This model is designed to mimic male pattern baldness, a common form of hair loss.
Materials:
-
Male C57BL/6 mice (7-8 weeks old)
-
This compound solution (concentration to be determined based on in vitro studies, typically in a vehicle suitable for topical application)
-
Vehicle control solution (without this compound)
-
Positive control: 2% Minoxidil solution
-
Testosterone (B1683101) or Dihydrotestosterone (DHT) for alopecia induction
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Depilatory cream or wax
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Alopecia Induction:
-
Anesthetize the mice.
-
Shave a defined area (e.g., 2 cm x 4 cm) on the dorsal skin.
-
Apply a depilatory cream or wax to remove the remaining hair stubble and synchronize the hair follicles to the telogen phase.
-
Administer subcutaneous injections of testosterone or DHT daily to induce an androgen-dependent hair loss phenotype.
-
-
Treatment Groups: Divide the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound solution
-
Group 3: 2% Minoxidil (Positive Control)
-
-
Topical Application:
-
Beginning the day after depilation, topically apply 500 µL of the respective solution to the shaved dorsal area once daily for 21-28 days.[1]
-
-
Data Collection and Analysis:
-
Visual Assessment: Capture high-resolution digital photographs of the treatment area every 3-4 days to document hair regrowth.
-
Quantitative Hair Growth Analysis: Utilize grayscale analysis of the photographs to quantify the extent of hair coverage.[3]
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin biopsies from the treated areas.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to visualize hair follicle morphology.
-
Determine the number of hair follicles per unit area (hair follicle density).
-
Calculate the anagen-to-telogen ratio by identifying the stage of each hair follicle.
-
-
Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki-67) and keratin expression to further elucidate the mechanism of action.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Hair Growth Parameters
| Treatment Group | Mean Hair Coverage (%) at Day 21 | Hair Follicle Density (follicles/mm²) | Anagen/Telogen Ratio |
| Vehicle Control | 25 ± 5 | 15 ± 3 | 0.4 ± 0.1 |
| This compound | 75 ± 8 | 28 ± 4 | 1.5 ± 0.3 |
| 2% Minoxidil | 80 ± 7 | 30 ± 5 | 1.7 ± 0.4 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Histomorphometric Analysis of Hair Follicles
| Treatment Group | Hair Shaft Thickness (µm) | Hair Follicle Depth (µm) |
| Vehicle Control | 20 ± 2 | 250 ± 20 |
| This compound | 35 ± 4 | 400 ± 30 |
| 2% Minoxidil | 38 ± 5 | 420 ± 35 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Signaling Pathways and Visualizations
Proposed Signaling Pathway for this compound in Hair Growth
This compound likely influences key signaling pathways that govern hair follicle cycling and keratinocyte proliferation. The Wnt/β-catenin pathway is a critical regulator of hair follicle development and the anagen phase. It is hypothesized that this compound, as a signaling peptide, may activate this pathway in the dermal papilla cells.
Caption: Proposed Wnt/β-catenin pathway activation by this compound.
Experimental Workflow for Animal Studies
A clear and logical workflow is essential for the successful execution of in vivo hair growth studies.
Caption: Experimental workflow for evaluating hair growth in a mouse model.
Proposed Mechanism of Keratin Synthesis Stimulation
This compound is believed to directly influence the genetic machinery responsible for producing keratin, the primary component of the hair shaft.
Caption: Proposed mechanism of this compound stimulating keratin synthesis.
Conclusion
The provided protocols and application notes offer a comprehensive framework for researchers to investigate the efficacy of this compound in promoting hair growth using a well-established animal model. Rigorous adherence to these methodologies, coupled with detailed quantitative and qualitative analysis, will enable a thorough evaluation of this promising peptide for its potential applications in hair loss treatments.
References
- 1. AIMP1-Derived Peptide Secreted from Hair Follicle Stem Cells Promotes Hair Growth by Activating Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Response to Myristoyl Pentapeptide-4: A Proteomics Perspective
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-4 is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its bioactive properties. Comprising a myristoyl group attached to a chain of five amino acids (Lys-Thr-Thr-Lys-Ser), this lipopeptide is designed for enhanced skin penetration.[1][2] Primarily known for its role in promoting hair growth, particularly for eyelashes, it is believed to stimulate the expression of keratin (B1170402) genes.[3][4][5][6] Emerging evidence also suggests its involvement in the synthesis of extracellular matrix (ECM) components, such as collagen and fibronectin, indicating a broader role in skin health and rejuvenation.[3][7][8]
This document provides a detailed guide for researchers interested in investigating the cellular and molecular changes induced by this compound using quantitative proteomics. It outlines comprehensive protocols for cell culture and treatment, quantitative proteomics workflows (SILAC and TMT), and data analysis. Furthermore, it presents hypothetical quantitative proteomics data to illustrate the potential effects of the peptide and includes diagrams of the proposed signaling pathway and experimental workflows.
Proposed Mechanism of Action
This compound is thought to act as a signaling molecule that influences cellular behavior. Its primary proposed mechanism involves the upregulation of keratin gene transcription and translation, leading to increased keratin synthesis.[3] This is particularly relevant in keratinocytes, the predominant cell type in the epidermis. Additionally, its potential to stimulate collagen and fibronectin production in fibroblasts suggests an impact on the dermal-epidermal junction and overall skin structure.[3][8] The myristoyl modification enhances its lipophilicity, facilitating its passage through the stratum corneum to reach target cells in the epidermis and dermis.[1][2]
Quantitative Proteomics Data Summary
The following tables present hypothetical quantitative proteomics data from a study on human epidermal keratinocytes treated with this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: Key Upregulated Proteins in Human Keratinocytes Treated with this compound (24 hours)
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Biological Function |
| P02533 | KRT1 | Keratin, type II cytoskeletal 1 | 2.8 | <0.01 | Epidermal differentiation, structural integrity |
| P04264 | KRT10 | Keratin, type I cytoskeletal 10 | 2.5 | <0.01 | Epidermal differentiation, structural integrity |
| P13645 | KRT14 | Keratin, type I cytoskeletal 14 | 1.9 | <0.05 | Basal keratinocyte proliferation and structure |
| P07585 | COL1A1 | Collagen alpha-1(I) chain | 1.7 | <0.05 | Extracellular matrix organization, skin strength |
| P02751 | FN1 | Fibronectin | 1.6 | <0.05 | Cell adhesion, migration, wound healing |
| Q9Y220 | TGM1 | Transglutaminase 1 | 2.1 | <0.01 | Cornified envelope formation, barrier function |
| P07355 | IVL | Involucrin | 2.3 | <0.01 | Cornified envelope formation, barrier function |
Table 2: Key Downregulated Proteins in Human Keratinocytes Treated with this compound (24 hours)
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Biological Function |
| P62258 | KRT77 | Keratin, type II cytoskeletal 77 | -1.8 | <0.05 | Associated with undifferentiated keratinocytes |
| P35908 | SFN | Stratifin | -1.5 | <0.05 | Cell cycle regulation, inhibitor of G2/M progression |
| P06744 | MMP1 | Matrix metalloproteinase-1 | -1.6 | <0.05 | Collagen degradation |
| P09238 | MMP9 | Matrix metalloproteinase-9 | -1.4 | <0.05 | Extracellular matrix degradation |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare human epidermal keratinocyte cultures for treatment with this compound.
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (supplemented with growth factors)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HEKa cells in T-75 flasks with Keratinocyte Growth Medium.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Seed cells into 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in Keratinocyte Growth Medium at final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control with the same concentration of DMSO.
-
Replace the medium in the wells with the prepared treatment and control media.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
After incubation, wash cells twice with ice-cold PBS and proceed immediately to protein extraction.
Quantitative Proteomics using Tandem Mass Tags (TMT)
Objective: To identify and quantify protein expression changes in keratinocytes following treatment with this compound using TMT labeling.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
TMTpro™ 16plex Label Reagent Set
-
Hydroxylamine
-
High-pH reversed-phase fractionation kit
-
LC-MS/MS system (e.g., Orbitrap)
Protocol:
-
Protein Extraction and Digestion:
-
Lyse the cells from each condition with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with IAA in the dark at room temperature for 20 minutes.
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine all TMT-labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Use a suitable gradient for peptide separation.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly regulated proteins.
-
Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Objective: To identify and quantify protein expression changes in keratinocytes following treatment with this compound using SILAC.
Materials:
-
SILAC-compatible cell culture medium (deficient in Lysine and Arginine)
-
"Light" (¹²C₆, ¹⁴N₂) L-Lysine and L-Arginine
-
"Heavy" (¹³C₆, ¹⁵N₂) L-Lysine and L-Arginine
-
Dialyzed Fetal Bovine Serum
-
All materials listed for the TMT protocol (excluding TMT reagents)
Protocol:
-
SILAC Labeling:
-
Cell Treatment:
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with the vehicle control.
-
-
Sample Pooling and Protein Digestion:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce, alkylate, and digest the combined protein mixture with trypsin as described in the TMT protocol.
-
-
Fractionation and LC-MS/MS Analysis:
-
Fractionate the peptide mixture using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using SILAC-compatible software.
-
Identify peptide pairs (light and heavy) and quantify the intensity ratios.
-
Calculate protein abundance ratios based on the peptide ratios.
-
Perform statistical analysis to determine significantly altered protein levels.
-
Visualizations
Caption: Quantitative proteomics workflow for studying this compound.
Caption: Proposed signaling pathway for this compound.
Conclusion
The application of quantitative proteomics provides a powerful and unbiased approach to elucidate the molecular mechanisms underlying the effects of this compound. The protocols and data presented here offer a framework for researchers to investigate the cellular response to this bioactive peptide in detail. Such studies will not only validate its purported effects on keratin and extracellular matrix production but may also uncover novel biological functions and signaling pathways, thereby supporting its development for cosmetic and therapeutic applications. The use of robust and reproducible proteomics workflows is crucial for generating high-quality data that can advance our understanding of how this compound modulates skin and hair follicle biology.
References
- 1. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 2. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound used for promoting eyelash growth [handom-chem.com]
- 5. This compound [handomchemicals.com]
- 6. This compound | 1392416-25-9 | Motif Biotech [motifbiotech.com]
- 7. Myristoyl Pentapeptide 4: An In-Depth Look at Its Role in Cosmetics - KNOWLEDGE [bolinherb.com]
- 8. 360iresearch.com [360iresearch.com]
- 9. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. aragen.com [aragen.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Myristoyl Pentapeptide-4
Introduction
Myristoyl Pentapeptide-4 is a synthetic bioactive peptide, comprised of the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) acylated with myristic acid.[1][2] It is a widely utilized ingredient in the cosmetics industry, particularly in products aimed at promoting hair growth.[1] The lipophilic myristoyl group enhances the peptide's penetration and bioavailability. Accurate and reliable analytical methods are crucial for the quality control of raw materials and the quantification of this compound in final product formulations. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. A gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (trifluoroacetic acid) and an organic solvent (acetonitrile) allows for the effective separation of this compound from potential impurities and formulation excipients. Detection is performed using a UV detector at a wavelength where the peptide bond absorbs, typically between 210 and 230 nm.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Standard: this compound reference standard of known purity.
-
Sample Preparation:
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 10-200 µg/mL).
-
Sample Solution:
-
Raw Material: Accurately weigh the this compound raw material to achieve a final concentration within the calibration range after dissolution in the diluent.
-
Cosmetic Formulation: Develop a sample extraction protocol to isolate the peptide from the formulation matrix. The final extract should be dissolved in the diluent to a concentration within the calibration range.
-
4. Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[5][6] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over 10-200 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 3.0% | Intra-day RSD = 0.8%Inter-day RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity analysis confirms no co-eluting peaks. |
5. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[3][5][6] this compound samples should be subjected to stress conditions such as:
-
Acid hydrolysis (e.g., 0.1 M HCl)
-
Base hydrolysis (e.g., 0.1 M NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal stress (e.g., 80 °C)
-
Photolytic stress (e.g., exposure to UV light)
The method should be able to separate the intact peptide from any degradation products formed.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Hypothetical Activation of Keratin (B1170402) Gene)
This compound is known to promote hair growth by targeting and activating keratin genes.[1] The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Simplified signaling pathway for keratin synthesis promotion.
References
Mass Spectrometry Application Notes for the Characterization of Myristoyl Pentapeptide-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of Myristoyl Pentapeptide-4 using mass spectrometry (MS). It includes detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. This application note is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of modified peptides in cosmetic or pharmaceutical formulations.
Introduction
This compound is a synthetic peptide that has gained attention in the cosmetic industry for its purported biological activities, including the stimulation of keratin (B1170402) gene expression.[1] It is a lipopeptide, consisting of a five-amino-acid peptide chain N-terminally modified with a myristoyl group, a C14 fatty acid. This modification enhances its bioavailability and skin penetration. The accurate characterization and quantification of this compound in complex matrices, such as cosmetic creams and serums, are crucial for quality control, formulation development, and efficacy studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the specificity and sensitivity required for this purpose.
There appears to be some discrepancy in the literature regarding the exact amino acid sequence of this compound. Two sequences have been reported: Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2 and Myristoyl-Lys-Thr-Thr-Lys-Ser. This application note will focus on the characterization of Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2 , for which some mass spectrometric data is available. The theoretical molecular weight of this amidated peptide is approximately 796.14 g/mol .
Experimental Protocols
Sample Preparation from a Cosmetic Matrix (Cream/Serum)
The following protocol outlines a general procedure for the extraction of this compound from a cosmetic formulation. Optimization may be required depending on the specific matrix composition.
Materials:
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Acetic acid (AA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol:
-
Sample Weighing: Accurately weigh approximately 100 mg of the cosmetic cream or serum into a 1.5 mL microcentrifuge tube.
-
Extraction Solvent Addition: Add 1 mL of extraction solvent (e.g., 80:20 ACN:Water with 0.1% FA) to the tube. The high organic content is necessary to precipitate matrix components and solubilize the lipophilic peptide.
-
Vortexing: Vortex the sample vigorously for 5 minutes to ensure thorough mixing and extraction of the peptide.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet precipitated excipients.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
-
Standard Preparation: Prepare a series of calibration standards by dissolving the this compound reference standard in the extraction solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap)
LC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions (Positive ESI Mode):
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Optimize for instrument |
| Scan Mode | Full Scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification) |
| Precursor Ion (m/z) | [M+H]+ ≈ 797.6, [M+2H]2+ ≈ 399.3 |
Data Presentation and Interpretation
Mass Spectrum and Fragmentation Pattern
This compound (Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2) is expected to ionize efficiently in positive ESI mode, primarily forming protonated molecular ions such as [M+H]+ and [M+2H]2+.
Tandem Mass Spectrometry (MS/MS) Fragmentation:
Collision-induced dissociation (CID) of the precursor ion will generate a series of characteristic product ions. The fragmentation of peptides predominantly occurs at the amide bonds along the peptide backbone, resulting in b- and y-type ions. The presence of the myristoyl group can also lead to specific fragmentation patterns.
Predicted Fragmentation of Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2 ([M+H]+):
| Ion Type | Sequence Fragment | Predicted m/z |
| b2 | Myristoyl-Lys | 355.3 |
| b3 | Myristoyl-Lys-Leu | 468.4 |
| b4 | Myristoyl-Lys-Leu-Ala | 539.4 |
| b5 | Myristoyl-Lys-Leu-Ala-Lys | 667.5 |
| y1 | Lys-NH2 | 146.1 |
| y2 | Lys-Lys-NH2 | 274.2 |
| y3 | Ala-Lys-Lys-NH2 | 345.3 |
| y4 | Leu-Ala-Lys-Lys-NH2 | 458.4 |
Note: These are predicted monoisotopic masses. The observed m/z values may vary slightly.
A characteristic neutral loss of the myristoyl group (C14H28O, 212.2 Da) or a related fragment may also be observed.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using the peak areas of the this compound standard at different concentrations. The concentration of the peptide in the cosmetic sample can then be determined by interpolating its peak area on the calibration curve. Selected Reaction Monitoring (SRM) is the preferred method for quantification due to its high selectivity and sensitivity.
Example SRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) |
| 399.3 ([M+2H]2+) | 146.1 (y1) |
| 399.3 ([M+2H]2+) | 274.2 (y2) |
| 399.3 ([M+2H]2+) | 468.4 (b3) |
Example Quantitative Data Summary:
| Sample ID | Replicate 1 (µg/g) | Replicate 2 (µg/g) | Replicate 3 (µg/g) | Mean (µg/g) | Std. Dev. | %RSD |
| Cream A | 10.2 | 10.5 | 10.1 | 10.3 | 0.21 | 2.0 |
| Serum B | 5.5 | 5.8 | 5.6 | 5.6 | 0.15 | 2.7 |
| Blank | ND | ND | ND | ND | - | - |
ND: Not Detected
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Proposed Signaling Pathway
This compound is believed to stimulate hair growth by upregulating the expression of keratin genes.[1][2] The myristoyl group facilitates the penetration of the peptide through the cell membrane of keratinocytes. Inside the cell, the pentapeptide can act as a signaling molecule, potentially interacting with transcription factors that promote the expression of keratin genes.
Caption: Proposed signaling pathway of this compound in keratinocytes.
Conclusion
This application note provides a detailed framework for the characterization and quantification of this compound using LC-MS/MS. The described protocols for sample preparation and analysis, along with the expected fragmentation patterns, offer a solid starting point for researchers. The high sensitivity and specificity of this method make it well-suited for the analysis of this lipopeptide in complex cosmetic matrices, ensuring product quality and supporting efficacy claims. Further method validation should be performed in accordance with relevant regulatory guidelines.
References
Optimizing Topical Delivery of Myristoyl Pentapeptide-4: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest in the cosmetic and dermatological fields for its potential to promote hair growth and improve skin health. Comprising a five-amino-acid sequence (Lys-Thr-Thr-Lys-Ser) attached to a myristic acid moiety, this peptide is designed to enhance skin penetration and biological activity.[1][2] this compound is reported to stimulate the expression of keratin (B1170402) genes, thereby promoting the growth and strength of eyelashes and hair.[3][4][5][6] Additionally, it has been shown to stimulate the production of extracellular matrix components such as collagen and fibronectin, suggesting anti-aging and skin-rejuvenating properties.[1][7][8][9]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to formulating this compound for optimal topical delivery. The following sections detail the peptide's physicochemical properties, formulation strategies, and detailed experimental protocols for evaluating its delivery and efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective topical formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H71N7O10 | [7][10] |
| Molecular Weight | 774.0 g/mol | [7][11] |
| Amino Acid Sequence | {Myr-Lys}-Thr-Thr-Lys-Ser | [2] |
| Appearance | White to off-white solid/powder | [4][10] |
| Solubility | Soluble in water.[4][10] Soluble in DMSO (125 mg/mL).[3] Soluble in glycerin and propylene (B89431) glycol.[9] | [3][4][9][10] |
| Predicted LogP | -0.3 to 1.85 | [7][12] |
| Stability | Stable. Recommended long-term storage as a powder at -20°C to -80°C.[3][11] In solution, store at -20°C for up to 1 month or -80°C for up to 6 months.[3] The presence of a fatty acid chain enhances stability in skin extracts compared to the non-lipidated peptide. | [3][11] |
Formulation Strategies for Enhanced Topical Delivery
The hydrophobic nature of the stratum corneum presents a significant barrier to the penetration of hydrophilic molecules like peptides. The myristoyl group on this compound enhances its lipophilicity, thereby improving its ability to permeate the skin.[9][13][14] To further optimize delivery, advanced formulation strategies can be employed.
Conventional Formulations (Serums, Gels, Creams)
Simple aqueous or hydro-alcoholic solutions, gels, and emulsions are common vehicles for topical peptides.
-
Serums: Lightweight, water-based formulations that can be easily applied. Co-solvents like propylene glycol or glycerin can be used to improve solubility and skin hydration.
-
Gels: Offer a more viscous formulation, potentially increasing residence time on the skin. Common gelling agents include carbomers and hyaluronic acid.
-
Emulsions (Creams and Lotions): Oil-in-water emulsions are suitable for incorporating lipophilic and hydrophilic ingredients. The lipid phase can further aid in skin penetration.
A typical use level for this compound in cosmetic formulations is around 0.05%, although concentrations up to 2% have been recommended.[2][9][15]
Advanced Delivery Systems
To overcome the skin barrier more effectively, advanced delivery systems can be utilized.
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Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic compounds.[16][17] Liposomes can protect the peptide from degradation and facilitate its transport into the skin.[16]
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (20-200 nm).[6][18][19][20] Their small droplet size provides a large surface area, which can enhance skin penetration.[8][18][19][20]
-
Microneedles: These are minimally invasive devices that create microscopic channels in the stratum corneum, allowing for a significant increase in the penetration of macromolecules like peptides.[1][5][13][21][22]
Below is a diagram illustrating the logical workflow for selecting a formulation strategy.
References
- 1. Microneedle-Mediated Delivery of Copper Peptide Through Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Latest Price, this compound Exporter [handomchemical.com]
- 5. jddtonline.info [jddtonline.info]
- 6. ijprajournal.com [ijprajournal.com]
- 7. This compound | C37H71N7O10 | CID 73415788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound High-Performance Anti-Aging Cosmetic Ingredient YOUCHANG INDUSTRY DEVELOPMENT | IPROS GMS [mono.ipros.com]
- 10. This compound Cas No: 1392416-25-9 at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]
- 11. targetmol.com [targetmol.com]
- 12. cir-safety.org [cir-safety.org]
- 13. Microneedle Enhanced Delivery of Cosmeceutically Relevant Peptides in Human Skin | PLOS One [journals.plos.org]
- 14. cir-safety.org [cir-safety.org]
- 15. mdpi.com [mdpi.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Nanoemulsions for topical delivery: formulation, applications and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijrpr.com [ijrpr.com]
- 21. researchgate.net [researchgate.net]
- 22. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Myristoyl Pentapeptide-4 solubility and stability issues
For researchers, scientists, and drug development professionals utilizing Myristoyl Pentapeptide-4, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic lipopeptide consisting of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) N-terminally modified with myristic acid, a saturated fatty acid. This modification enhances its penetration through the skin barrier.[1] It is primarily known for its role in stimulating keratin (B1170402) gene expression, making it a key ingredient in cosmetic formulations aimed at promoting eyelash and eyebrow growth.[2][3]
Q2: What are the general solubility characteristics of this compound?
This compound is described as being soluble in water, as well as in common laboratory and cosmetic solvents such as Dimethyl Sulfoxide (DMSO), propylene (B89431) glycol, and glycerin.[2][4] The lipophilic myristoyl group and the hydrophilic peptide chain give it amphipathic properties.
Q3: What is the recommended pH range for formulations containing this compound?
For optimal stability and solubility in aqueous formulations, a pH range of 3.0 to 6.0 is recommended.[5]
Q4: How should this compound be stored?
Proper storage is crucial to maintain the integrity of the peptide. The following conditions are recommended:
-
Powder: Store at -20°C for up to one year or at -80°C for up to two years.[6]
-
In Solvent: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6] Always keep containers tightly sealed and protected from moisture.
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving or is forming a precipitate in my aqueous solution.
Possible Causes and Solutions:
-
pH outside the optimal range: The solubility of peptides can be highly pH-dependent. Ensure the pH of your aqueous solution is within the recommended range of 3.0 to 6.0. For basic peptides like this compound (containing lysine (B10760008) residues), adjusting the pH to the acidic side of neutral can improve solubility.
-
Concentration exceeds solubility limit: While generally water-soluble, high concentrations may lead to precipitation. Refer to the solubility data table below and consider preparing a more concentrated stock solution in a suitable organic solvent like DMSO before diluting it into your aqueous medium.
-
Aggregation: Lipopeptides can self-assemble and form aggregates or micelles in aqueous solutions. Sonication can help to break up these aggregates and improve dissolution.
-
Improper dissolution technique: When preparing aqueous solutions from a stock in an organic solvent, add the stock solution to the aqueous phase slowly while stirring to prevent localized high concentrations that can lead to precipitation.
Experimental Protocol for Solubilization:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
For a stock solution, dissolve the peptide in a suitable organic solvent such as DMSO. For example, a 125 mg/mL stock solution in DMSO can be prepared.[6]
-
To prepare an aqueous working solution, slowly add the desired volume of the stock solution to the aqueous buffer with continuous stirring.
-
If solubility issues persist, sonicate the solution for short intervals in a water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Stability Issues
Problem: I am observing a loss of activity or degradation of this compound in my formulation over time.
Possible Causes and Solutions:
-
Enzymatic Degradation: Skin and other biological matrices contain proteases that can cleave the peptide bonds of this compound, leading to its inactivation. Studies on the similar Palmitoyl Pentapeptide-4 have shown degradation in skin extracts.[7] Consider the use of protease inhibitors in your experimental setup if enzymatic degradation is a concern.
-
Hydrolysis: Peptide bonds are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. Maintain the pH of your formulation within the recommended range of 3.0 to 6.0 and store it at the recommended temperature to minimize hydrolytic degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of peptides. Protect formulations from light by using opaque containers and storing them in the dark.
-
Interaction with other formulation components: Certain ingredients in a formulation, such as reactive aldehydes or metal ions, could potentially interact with and degrade the peptide. Conduct compatibility studies with your specific formulation excipients.
Experimental Protocol for Assessing Stability:
-
Prepare your formulation containing this compound.
-
Divide the formulation into several aliquots for testing under different conditions (e.g., different temperatures, light exposure, and pH values).
-
Store the aliquots under the desired stress conditions for a defined period.
-
At specified time points, analyze the concentration of intact this compound using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Monitor for the appearance of degradation products.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[6] | Ultrasonic assistance may be needed. |
| Water | Soluble[2][4] | pH-dependent; recommended range is 3.0-6.0. |
| Propylene Glycol | Soluble[4] | A common solvent in cosmetic formulations. |
| Glycerin | Soluble[4] | A common humectant in cosmetic formulations. |
| Ethanol | Soluble | Often used in combination with water. |
Signaling Pathway
This compound is reported to stimulate the expression of keratin genes, which are essential for hair and eyelash growth. While the precise signaling cascade initiated by this lipopeptide is a subject of ongoing research, it is hypothesized to influence key pathways involved in hair follicle cycling and keratinocyte differentiation, such as the Wnt/β-catenin, TGF-β, and ERK/MAPK pathways.
Experimental Workflows
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound Latest Price, this compound Exporter [handomchemical.com]
- 3. This compound [handomchemicals.com]
- 4. This compound High-Performance Anti-Aging Cosmetic Ingredient YOUCHANG INDUSTRY DEVELOPMENT | IPROS GMS [mono.ipros.com]
- 5. Transforming growth factor-beta receptor type I and type II expression during murine hair follicle development and cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cir-safety.org [cir-safety.org]
Overcoming challenges in Myristoyl Pentapeptide-4 peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Myristoyl Pentapeptide-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic lipopeptide consisting of myristic acid, a 14-carbon saturated fatty acid, covalently linked to a five-amino-acid peptide with the sequence Lys-Thr-Thr-Lys-Ser (KTTKS).[1][2] Its primary application is in the cosmetics industry as a skin-conditioning agent that is suggested to promote hair growth, particularly for eyelashes, by stimulating keratin (B1170402) gene expression.[3]
Q2: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS), typically employing an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[3][4][5] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis is generally carried out from the C-terminus to the N-terminus, with the final step being the coupling of myristic acid.[3]
Q3: What are the main challenges encountered during the synthesis of this compound?
The primary challenges in synthesizing this compound stem from its hydrophobic nature, which is imparted by the myristoyl group and the amino acid sequence. These challenges include:
-
Peptide Aggregation: The growing peptide chains can aggregate on the solid support, leading to incomplete reactions.
-
Poor Solubility: The final myristoylated peptide may have low solubility in aqueous and some organic solvents, complicating purification.
-
Incomplete Coupling and Deprotection: Aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete removal of the Fmoc protecting group or inefficient coupling of the next amino acid.
-
Side Reactions: Various side reactions can occur, leading to impurities that are difficult to separate from the final product.
Q4: How is this compound typically purified and analyzed?
After cleavage from the resin and deprotection of side chains, crude this compound is most commonly purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The purity of the final product is then assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (MS), often using liquid chromatography-mass spectrometry (LC-MS).[8][9][10]
Troubleshooting Guide
Problem 1: Low Peptide Yield After Cleavage
Question: My final yield of this compound after cleavage and precipitation is significantly lower than expected. What are the potential causes and solutions?
Answer: Low peptide yield is a common issue and can be attributed to several factors throughout the synthesis process.
| Potential Cause | Troubleshooting Steps |
| Incomplete Fmoc Deprotection | - Extend the deprotection time or perform a second deprotection step.- Use a stronger base cocktail for deprotection, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be cautious of potential side reactions. |
| Incomplete Amino Acid Coupling | - Perform a double coupling for each amino acid, especially for hindered residues.- Use a more efficient coupling reagent, such as HATU or HCTU.- Monitor coupling completion using a qualitative test like the Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines). |
| Peptide Aggregation | - Switch the primary synthesis solvent from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties for aggregating sequences.- Incorporate a chaotropic salt wash (e.g., LiCl in DMF) before the coupling step to disrupt secondary structures.- Synthesize at an elevated temperature to reduce aggregation. |
| Poor Resin Swelling | - Ensure the resin is adequately swelled in the synthesis solvent before the first coupling step.- Consider using a more hydrophilic resin, such as a PEG-based resin, which can improve solvation of the growing peptide chain. |
| Loss During Workup | - Optimize the precipitation step by using a larger volume of cold ether and ensuring complete precipitation before centrifugation or filtration.- Perform multiple washes of the resin after cleavage to ensure all peptide is recovered. |
Problem 2: Poor Purity Profile on Analytical HPLC
Question: My analytical HPLC of the crude this compound shows multiple impurity peaks that are difficult to separate from the main product. How can I improve the purity?
Answer: A complex impurity profile is often the result of issues during synthesis and can be addressed by optimizing both the synthesis and purification protocols.
| Potential Cause | Troubleshooting Steps |
| Deletion Sequences | - These arise from incomplete coupling or deprotection. Refer to the troubleshooting steps for "Low Peptide Yield" to improve synthesis efficiency.- Implement a capping step after each coupling reaction (e.g., with acetic anhydride) to terminate unreacted chains and prevent the formation of deletion impurities. |
| Side-Chain Reactions | - Ensure that appropriate side-chain protecting groups are used for threonine (Thr) and lysine (B10760008) (Lys), typically tBu for Thr and Boc for Lys in an Fmoc strategy.- Use a cleavage cocktail containing scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT)) to prevent re-attachment of protecting groups and modification of sensitive residues. |
| Racemization | - Use an appropriate activating agent and minimize the activation time to reduce the risk of racemization, especially when using carbodiimide-based reagents. The addition of an agent like HOBt or Oxyma can suppress racemization. |
| Suboptimal HPLC Purification | - Optimize the gradient of the organic solvent (typically acetonitrile) in your RP-HPLC method. A shallower gradient can improve the resolution between the target peptide and closely eluting impurities.- Experiment with different C18 columns from various manufacturers, as they can have different selectivities.- Adjust the pH of the mobile phase by using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid, especially for MS compatibility) to alter the retention behavior of the peptide and its impurities. |
Experimental Protocols
General Solid-Phase Synthesis Protocol for this compound (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagents.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Lys(Boc)-OH.
-
Myristoylation:
-
After the final Fmoc deprotection, wash the resin thoroughly.
-
Dissolve myristic acid with a coupling reagent and a base in DMF.
-
Add the myristoylation solution to the peptide-resin and react for 2-4 hours.
-
-
Final Washing: Wash the myristoylated peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate.
-
-
Precipitation and Isolation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Visualizations
Logical Workflow for this compound Synthesis and Purification
Proposed Signaling Pathway for this compound in Hair Growth
References
- 1. deascal.com [deascal.com]
- 2. cir-safety.org [cir-safety.org]
- 3. CN113861273B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. peptide.com [peptide.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. scispace.com [scispace.com]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Improving the bioavailability of Myristoyl Pentapeptide-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Myristoyl Pentapeptide-4. The information is designed to address specific issues that may be encountered during formulation, in vitro testing, and analysis, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide consisting of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) covalently bonded to myristic acid, a 14-carbon saturated fatty acid.[1] The myristoyl group enhances the peptide's lipophilicity, which is intended to improve its penetration through the skin's lipid barrier.[1][2] Its primary proposed mechanism of action is as a signal peptide that stimulates the expression of keratin (B1170402) genes, which are crucial for the production of keratin, a key structural protein in hair, eyelashes, and skin.[3]
Q2: What is the expected bioavailability of this compound and what are the main barriers to its delivery?
A2: The bioavailability of topically applied peptides like this compound is generally low. The primary barrier is the stratum corneum, the outermost layer of the skin, which is composed of tightly packed corneocytes and a lipid-rich extracellular matrix that limits the penetration of larger, hydrophilic molecules. While the myristoyl group improves lipophilicity, the peptide's molecular weight (774 g/mol ) can still hinder its passage through the skin. Furthermore, enzymatic degradation within the skin layers can reduce the amount of active peptide that reaches the target cells.
Q3: How can the bioavailability of this compound be improved?
A3: Several formulation strategies can be employed to enhance the bioavailability of this compound. These include:
-
Liposomes: Encapsulating the peptide in these phospholipid vesicles can protect it from degradation and facilitate its transport across the stratum corneum.
-
Microemulsions: These thermodynamically stable systems of oil, water, and surfactants can act as penetration enhancers and increase the solubility of the peptide in the formulation.[4][5]
-
Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles can also be used to encapsulate the peptide, offering protection and controlled release.
Q4: Are there any known stability issues with this compound in formulations?
A4: A common issue with peptides in solution is aggregation, where the peptide molecules self-associate to form larger, often insoluble, complexes. This can be influenced by factors such as pH, temperature, ionic strength, and the presence of certain excipients. The hydrophobic myristoyl group may increase the propensity for aggregation in aqueous environments. It is crucial to carefully optimize formulation conditions to maintain the peptide in its monomeric, active state.
Troubleshooting Guides
Low Skin Permeation in Franz Diffusion Cell Assays
Problem: You are observing very low or no detectable levels of this compound in the receptor fluid of your Franz diffusion cell experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Limited Passive Diffusion | The inherent properties of the peptide may limit its passive diffusion. Consider incorporating penetration enhancers into your formulation, such as fatty acids (e.g., oleic acid), propylene (B89431) glycol, or surfactants. |
| Peptide Aggregation in Formulation | Aggregated peptides will not permeate the skin. Characterize your formulation for peptide aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregation is detected, try adjusting the pH, ionic strength, or adding stabilizing excipients. |
| Binding to Apparatus or Skin | Lipophilic peptides can non-specifically bind to the glass of the Franz cell or be retained in the upper layers of the skin. To mitigate this, consider adding a small percentage of a non-ionic surfactant or bovine serum albumin (BSA) to the receptor fluid to act as a "sink."[6] |
| Insufficient Assay Duration | The permeation of larger molecules can be slow. Extend the duration of your Franz cell experiment (e.g., to 48 hours) to allow more time for the peptide to cross the skin barrier. |
| Analytical Sensitivity | The concentration of the permeated peptide in the receptor fluid may be below the limit of quantification (LOQ) of your analytical method. Ensure your LC-MS/MS method is sufficiently sensitive. |
High Variability in In Vitro Permeability Assays (Caco-2, PAMPA)
Problem: You are observing high variability in the apparent permeability coefficient (Papp) values between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound's lipophilicity may lead to poor solubility in aqueous assay buffers, causing inconsistent concentrations in the donor well. Prepare the dosing solution with a co-solvent like DMSO (typically ≤1%) and ensure it is fully dissolved before adding to the assay plate. |
| Cell Monolayer Inconsistency (Caco-2) | Variations in Caco-2 cell monolayer integrity can lead to inconsistent permeability. Routinely check the transepithelial electrical resistance (TEER) of your monolayers before each experiment to ensure they meet your acceptance criteria. |
| Non-specific Binding | The peptide may bind to the plastic of the assay plates. To assess this, measure the peptide concentration in the donor and acceptor wells at the end of the experiment to calculate mass balance. If recovery is low, consider using low-binding plates or adding a non-ionic surfactant to the buffers. |
| Efflux Transporter Activity (Caco-2) | If you observe significantly higher Papp in the basolateral-to-apical direction compared to the apical-to-basolateral direction, it may indicate that the peptide is a substrate for an efflux transporter. Co-incubate with known efflux pump inhibitors to confirm. |
Quantitative Data
Table 1: Dermal Penetration of Palmitoyl Pentapeptide-4 in an In Vitro Franz Diffusion Cell Assay [7]
| Parameter | Value |
| Applied Concentration | 100 µg/mL |
| Duration | 24 hours |
| Amount in Stratum Corneum | 4.2 ± 0.7 µg/cm² |
| Amount in Epidermis | 2.8 ± 0.5 µg/cm² |
| Amount in Dermis | 0.3 ± 0.1 µg/cm² |
| Total Skin Retention | 14.6% of applied dose |
| Amount in Receptor Fluid | Below Limit of Quantification (< 0.5 µg/mL) |
This data suggests that while the lipopeptide penetrates the upper layers of the skin, systemic absorption is very low.
Table 2: Representative Apparent Permeability (Papp) Values for Compounds in Caco-2 Assays
| Compound | Classification | Typical Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Mannitol | Low Permeability | < 1 | Poor (0-20%) |
| Propranolol | High Permeability | > 10 | Good (70-100%) |
| Expected for Lipophilic Peptides | Variable | Can be underestimated due to retention[6] | Highly dependent on formulation |
Experimental Protocols
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is adapted from studies on Palmitoyl Pentapeptide-4 and is suitable for assessing the dermal penetration of this compound.
1. Membrane Preparation:
-
Use excised human or animal skin (e.g., porcine ear skin).
-
Carefully remove subcutaneous fat and trim the skin to fit the Franz diffusion cells.
-
Equilibrate the skin in phosphate-buffered saline (PBS) at 4°C for at least 30 minutes before mounting.
2. Franz Cell Assembly:
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with an appropriate receptor fluid (e.g., PBS with 0.1% sodium azide (B81097) and a solubilizing agent like 0.1% Tween 20 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate to 32°C.
3. Application of Formulation:
-
Apply a known amount of the this compound formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor compartment.
4. Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
5. Analysis:
-
At the end of the experiment, dismount the skin.
-
Separate the stratum corneum, epidermis, and dermis.
-
Extract the peptide from each skin layer using an appropriate solvent (e.g., methanol).
-
Quantify the concentration of this compound in the receptor fluid samples and skin extracts using a validated LC-MS/MS method.
LC-MS/MS Quantification of this compound
1. Sample Preparation:
-
For receptor fluid samples, a simple protein precipitation with acetonitrile (B52724) (e.g., 3:1 ratio of acetonitrile to sample) may be sufficient.
-
For skin extracts, evaporate the solvent and reconstitute in the initial mobile phase.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptide from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): [M+H]⁺ or [M+2H]²⁺ for this compound.
-
Product Ions (Q3): Select 2-3 characteristic fragment ions for quantification and qualification.
-
-
Instrumentation: A triple quadrupole mass spectrometer.
4. Quantification:
-
Prepare a calibration curve using known concentrations of a this compound standard in a matrix that mimics the samples.
-
Use a suitable internal standard to correct for matrix effects and variations in instrument response.
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies using Franz diffusion cells.
Caption: Hypothesized signaling pathway for this compound leading to keratin synthesis.
References
- 1. 360iresearch.com [360iresearch.com]
- 2. deascal.com [deascal.com]
- 3. innerbody.com [innerbody.com]
- 4. researchgate.net [researchgate.net]
- 5. Microemulsions for improved peptide absorption from the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
Addressing off-target effects of Myristoyl Pentapeptide-4 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Myristoyl Pentapeptide-4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound, a synthetic lipopeptide with the sequence Myr-Lys-Thr-Thr-Lys-Ser (Myr-KTTKS), is primarily known for its role in stimulating the production of extracellular matrix (ECM) components and keratin (B1170402).[1][2][3] The "Myristoyl" fatty acid chain enhances its penetration into the skin.[4][5] In cosmetic applications, it is reported to activate the transcription and translation of keratin genes, which is beneficial for hair growth.[1][6][7] It also stimulates fibroblasts to produce collagen and fibronectin, which can improve skin elasticity.[1][8]
Q2: Are there any publicly documented off-target effects of this compound?
A2: As of late 2025, there is a notable lack of publicly available scientific literature detailing specific molecular off-target binding profiles for this compound. Most available data focuses on its efficacy in cosmetic and dermatological applications.[9] However, as with many biologically active peptides, the potential for off-target interactions should be a key consideration in research and development settings.
Q3: What are the potential, though currently unconfirmed, off-target pathways that could be affected by a peptide like this compound?
A3: Given its peptide nature and its influence on cellular signaling, potential off-target interactions could theoretically occur with various protein families, including:
-
Protein Kinases: Many peptides can interact with the ATP-binding site or allosteric sites of kinases.
-
Phosphatases: These enzymes are also known to be regulated by peptide interactions.
-
Cell Surface Receptors: The peptide could interact with receptors other than its intended target, initiating unintended signaling cascades.
-
Proteases: The peptide itself could be a substrate for or an inhibitor of various proteases.
Researchers should consider these possibilities when designing experiments and interpreting results.
Q4: How can I proactively assess for off-target effects of this compound in my cellular models?
A4: A multi-pronged approach is recommended. Initially, a broad kinase panel screening can help identify potential off-target kinase interactions. Additionally, employing a target-knockout cell line (e.g., using CRISPR-Cas9 to remove the intended target) is a powerful method. If the peptide still elicits a biological effect in the absence of its primary target, this strongly suggests off-target activity.[10][11] Transcriptomic or proteomic profiling of cells treated with the peptide can also reveal unexpected changes in gene or protein expression.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Phenotypic Responses in Cell-Based Assays
You are observing variable results in cell viability, proliferation, or other phenotypic assays after treatment with this compound.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition/Activation | Perform a broad-spectrum kinase profiling assay to identify unintended kinase interactions. Compare the IC50 values for any identified off-target kinases with the EC50 for your observed phenotype. |
| Cell Line-Specific Effects | Test the peptide in multiple cell lines, including those that do not express the intended target, to distinguish between on-target and off-target effects. |
| Peptide Degradation | Ensure proper storage of the peptide at -20°C or -80°C.[1] Include protease inhibitors in your cell culture medium if you suspect rapid degradation. |
| High Cellular ATP Competition | In cell-based assays, the high intracellular ATP concentration (millimolar range) can outcompete ATP-competitive inhibitors, leading to a discrepancy between biochemical and cellular potency.[12] Consider this when interpreting results. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Your biochemical assays show potent activity of this compound, but this does not translate to the expected effects in your cellular experiments.[13]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Although the myristoyl group enhances penetration, its efficiency can vary between cell types. Perform immunofluorescence with a tagged version of the peptide or cellular fractionation followed by Western blot to confirm intracellular localization. |
| Efflux Pump Activity | The peptide may be actively transported out of the cell by efflux pumps. Co-administer with known efflux pump inhibitors as a diagnostic tool. |
| Metabolic Inactivation | The peptide may be rapidly metabolized within the cell. Use mass spectrometry to analyze cell lysates for the presence of the intact peptide and any potential metabolites. |
Workflow for Investigating Off-Target Effects
The following diagram outlines a systematic approach to identifying and validating potential off-target effects of this compound.
Caption: A logical workflow for the discovery, validation, and characterization of off-target effects.
Experimental Protocols
Protocol 1: Target Validation using CRISPR-Cas9 Knockout
This protocol describes how to determine if the effects of this compound are dependent on its intended target.
-
gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting the gene of your primary target into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the Cas9/gRNA plasmids into your cell line of interest. Select for successfully transfected cells using an appropriate antibiotic or fluorescent marker.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate target knockout in each clone via Western blot and Sanger sequencing of the target locus.
-
Phenotypic Assay: Treat the validated knockout clones and a wild-type (WT) control cell line with a dose range of this compound.
-
Data Analysis: Compare the dose-response curves between the knockout and WT cells. If the peptide retains its activity in the knockout cells, it indicates an off-target mechanism.[10]
Signaling Pathway Analysis: On-Target vs. Off-Target
The following diagram illustrates the conceptual difference between on-target and potential off-target signaling.
Caption: Conceptual difference between on-target and potential off-target signaling pathways.
Protocol 2: Western Blot for Pathway Analysis
Use this protocol to investigate if this compound affects known signaling pathways.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt, total ERK, total Akt) and your target of interest.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the phosphorylation status of key proteins between treated and untreated samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 3. 360iresearch.com [360iresearch.com]
- 4. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 5. deascal.com [deascal.com]
- 6. creative-enzymes.com [creative-enzymes.com]
- 7. This compound [handomchemicals.com]
- 8. Myristoyl Pentapeptide 4: An In-Depth Look at Its Role in Cosmetics - KNOWLEDGE [bolinherb.com]
- 9. This compound (with Product List) [incidecoder.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: Refinement of Analytical Techniques for Myristoyl Pentapeptide-4 Detection
Welcome to the technical support center for the analytical detection of Myristoyl Pentapeptide-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic lipopeptide, which is a peptide (a short chain of amino acids) with a fatty acid (myristic acid) attached. This myristoyl group enhances the peptide's penetration into the skin and hair follicles. Its primary function in cosmetics is as a skin and hair conditioning agent, notably to promote the synthesis of keratin (B1170402), a key structural protein in hair and skin.[1][2] This can lead to the appearance of longer, thicker eyelashes and fuller eyebrows.[1]
Q2: What are the most common analytical techniques for the detection and quantification of this compound?
A2: The most common and robust analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices like cosmetic formulations or biological samples.
Q3: What are the key challenges in analyzing this compound?
A3: Due to its lipophilic nature, this compound can present several analytical challenges:
-
Sample Preparation: Efficiently extracting the lipopeptide from complex matrices such as creams, serums, or biological tissues can be difficult and may result in low recovery.
-
Matrix Effects: Co-extracted components from the sample matrix can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement and affecting accuracy.
-
Aggregation: The hydrophobic myristoyl group can cause the peptide to self-associate and form aggregates, leading to poor chromatographic peak shape, reduced solubility, and inaccurate quantification.
-
Low Concentrations: this compound is often present at very low concentrations in final products, requiring highly sensitive analytical methods for accurate quantification.[3]
Q4: How does this compound stimulate keratin synthesis?
A4: this compound is believed to act as a signaling molecule that stimulates keratinocyte proliferation and differentiation. Evidence suggests it may activate the Wnt/β-catenin signaling pathway. This pathway is crucial for hair follicle development and regeneration. Activation of this pathway leads to the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of target genes, including those responsible for keratin production.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. 2. Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy. 3. Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix. 4. Analyte Degradation: The peptide is degrading during sample preparation or storage. | 1. Improve sample clean-up using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatographic separation to resolve the analyte from interfering matrix components. 2. Optimize MS parameters by infusing a standard solution of this compound. A characteristic neutral loss of 210 Da (corresponding to the myristoyl group) can be a useful diagnostic fragment.[4][5] 3. See the detailed sample preparation protocols below. Experiment with different extraction solvents. The addition of an organic solvent like methanol (B129727) can improve the recovery of lipopeptides.[1] 4. Keep samples on ice or at 4°C during preparation. Store extracts at -20°C or -80°C.[1] |
| Poor Peak Shape (Tailing, Broadening) | 1. Aggregation: The lipopeptide is aggregating in the sample solvent or on the analytical column. 2. Secondary Interactions: The peptide is interacting with active sites on the column. 3. Inappropriate Mobile Phase: The pH or organic content of the mobile phase is not optimal. | 1. Add a small percentage of organic solvent (e.g., acetonitrile (B52724) or isopropanol) to the sample diluent. Consider the use of detergents in the assay buffer, though this may not be compatible with MS detection. 2. Use a column with deactivated silica (B1680970) or a PEEK-lined column. Add a small amount of a competing base to the mobile phase if basic residues are causing tailing. 3. Optimize the mobile phase pH and gradient. For lipopeptides, a gradient with a high initial organic content may be beneficial. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. 2. Matrix Effects: Varying levels of ion suppression or enhancement between different samples. 3. Instability of the Analyte: Degradation of the peptide in some samples but not others. | 1. Automate the sample preparation process if possible. Ensure consistent vortexing times, temperatures, and solvent volumes. 2. Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar lipopeptide can be used as an internal standard. 3. Ensure consistent handling and storage of all samples. Analyze samples as quickly as possible after preparation. |
HPLC-UV Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | 1. Inadequate Separation: The chosen column and mobile phase are not providing sufficient separation from other components. 2. Co-eluting Impurities: Impurities in the sample or from the matrix are co-eluting with the analyte. | 1. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition, gradient, and pH. 2. Improve sample clean-up. Use a photodiode array (PDA) detector to check for peak purity. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: The mobile phase contains impurities that absorb at the detection wavelength. 2. Column Bleed: The stationary phase of the column is degrading. 3. Detector Malfunction: The detector lamp is failing or the flow cell is dirty. | 1. Use high-purity solvents and additives. Filter and degas the mobile phase. 2. Use a high-quality, stable HPLC column. Flush the column regularly. 3. Clean the flow cell according to the manufacturer's instructions. Replace the detector lamp if necessary. |
| Inaccurate Quantification | 1. Non-linear Calibration Curve: The detector response is not linear over the desired concentration range. 2. Incorrect Integration: The peak integration parameters are not set correctly. 3. Standard Degradation: The calibration standards have degraded over time. | 1. Narrow the calibration range. Use a different regression model if appropriate. 2. Manually review and adjust peak integration for all chromatograms. 3. Prepare fresh calibration standards daily. Store stock solutions appropriately (e.g., at -20°C). |
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that should be generated during method validation for this compound. The data presented here for Palmitoyl Pentapeptide-4, a structurally similar lipopeptide, can be used as a reference.
Table 1: Stability of Palmitoyl Pentapeptide-4 in Skin Extracts [6]
| Time (minutes) | % Remaining in Dermal Skin Extract | % Remaining in Skin Homogenate |
| 30 | 3.2% | Not Reported |
| 60 | Not Reported | 1.5% |
| 120 | 9.7% | 11.2% |
Table 2: Dermal Penetration of Palmitoyl Pentapeptide-4
| Skin Layer | Amount (µg/cm²) | % of Applied Dose |
| Stratum Corneum | 4.2 ± 0.7 | 8.3% |
| Epidermis | 2.8 ± 0.5 | 5.6% |
| Dermis | 0.3 ± 0.1 | 0.6% |
| Total in Skin | 7.3 ± 1.3 | 14.6% |
Experimental Protocols
Sample Preparation: Extraction from a Cosmetic Cream (Oil-in-Water Emulsion)
This protocol is a recommended starting point based on methods for similar lipopeptides and may require optimization.
-
Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Initial Dissolution: Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water) to the tube.
-
Vortexing and Sonication: Vortex the tube vigorously for 2 minutes to disperse the cream. Follow this with ultrasonication for 15 minutes to ensure complete dissolution of the peptide.
-
Protein Precipitation (if necessary): If the formulation contains a high concentration of proteins, place the tube at -20°C for 30 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the excipients and any precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.
Recommended LC-MS/MS Method
This is a proposed method based on the analysis of similar lipopeptides and general principles of peptide analysis. It should be validated for the specific application.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Precursor Ion (Q1): To be determined by infusing a standard of this compound. The theoretical monoisotopic mass is 773.53 g/mol , so the protonated precursor [M+H]⁺ would be approximately m/z 774.5. The doubly charged precursor [M+2H]²⁺ at m/z 387.8 should also be monitored.
-
Product Ions (Q3): To be determined by fragmentation of the precursor ion. Look for characteristic b and y ions from the peptide backbone, as well as the neutral loss of the myristoyl group (210 Da).[4][5]
-
-
Collision Energy (CE): To be optimized for each transition.
Recommended HPLC-UV Method
-
HPLC System: HPLC with UV/PDA detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A shallow gradient from approximately 30% to 90% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds)
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed Wnt/β-catenin signaling pathway for this compound.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thefocalpoints.com [thefocalpoints.com]
Mitigating batch-to-batch variability of synthetic Myristoyl Pentapeptide-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthetic Myristoyl Pentapeptide-4.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide consisting of a five-amino-acid sequence (Lys-Thr-Thr-Lys-Ser or KTTKS) with a myristoyl group attached to the N-terminus.[1] The myristoyl group, a fatty acid, enhances the peptide's penetration into the skin.[1][2] Its primary function is as a skin-conditioning agent.[1] It is known to stimulate the synthesis of extracellular matrix components like collagen and fibronectin, which can help improve skin elasticity and reduce the appearance of wrinkles.[3] Additionally, it can activate the expression of keratin (B1170402) genes, promoting the growth of hair and eyelashes.[3][4]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic this compound can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent purification. Key contributors include:
-
Incomplete reactions: Failure to achieve complete coupling of each amino acid or incomplete removal of the Fmoc protecting group can lead to the formation of truncated or deletion sequences.[5]
-
Side reactions: Chemical modifications of amino acid side chains can occur during synthesis, leading to impurities.
-
Purification inconsistencies: Variations in the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC), can result in different impurity profiles between batches.
-
Counter-ion content: The type and amount of counter-ions (often trifluoroacetate (B77799) or acetate) associated with the peptide can vary, affecting its solubility, stability, and biological activity.
-
Water content: The amount of residual water in the lyophilized peptide powder can differ between batches, impacting the net peptide content.
Q3: How does the myristoyl group affect the properties of the pentapeptide?
A3: The addition of the myristoyl group significantly increases the lipophilicity of the pentapeptide. This modification is designed to enhance its ability to penetrate the stratum corneum of the skin, thereby improving its bioavailability at the target site.[1][2][6] However, this increased hydrophobicity can also present challenges, such as a higher propensity for aggregation and reduced solubility in aqueous solutions.[7][8]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, proper storage is crucial. For long-term storage, the lyophilized powder should be kept at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption. For short-term storage, 2-8°C is acceptable.[4] Once dissolved in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]
Section 2: Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms: The lyophilized peptide does not fully dissolve in the chosen solvent, or a precipitate forms after initial dissolution.
Possible Causes:
-
Inappropriate solvent: Due to its lipophilic myristoyl group, the peptide may have limited solubility in purely aqueous solutions.
-
Aggregation: The hydrophobic nature of the myristoyl group and certain amino acid sequences can promote the formation of insoluble aggregates.[8]
-
Incorrect pH: The pH of the solution can significantly impact the net charge of the peptide and, consequently, its solubility.
Troubleshooting Steps:
-
Solvent Selection:
-
Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.
-
If solubility is low, consider using a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to first dissolve the peptide, followed by the slow, dropwise addition of the aqueous buffer with gentle stirring.
-
-
pH Adjustment:
-
The KTTKS sequence contains two lysine (B10760008) residues, which are basic. Therefore, the peptide will likely have a net positive charge at neutral pH.
-
If the peptide is difficult to dissolve in neutral water, try a slightly acidic solution (e.g., 10% acetic acid) to further protonate the basic residues and increase solubility.
-
-
Physical Disruption of Aggregates:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Vortexing: Gentle vortexing can also aid in dissolving the peptide.
-
Issue 2: Inconsistent Biological Activity Between Batches
Symptoms: Different batches of this compound exhibit varying levels of efficacy in cell-based assays or formulation performance.
Possible Causes:
-
Purity Differences: The percentage of the target peptide versus impurities can vary significantly between batches.
-
Variable Counter-ion Content: The presence of different counter-ions (e.g., TFA vs. acetate) or varying amounts of the same counter-ion can alter the peptide's conformation and biological activity.
-
Net Peptide Content Discrepancies: The actual amount of peptide in the lyophilized powder can differ due to variations in residual water and salts.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA):
-
Carefully compare the CoAs for each batch. Pay close attention to the purity determined by HPLC, the identity confirmed by mass spectrometry, and the net peptide content if provided.
-
-
Quantify Peptide Concentration Accurately:
-
Do not rely solely on the gross weight of the lyophilized powder. Whenever possible, use the net peptide content provided in the CoA to calculate the precise peptide concentration for your experiments.
-
-
Consider Counter-ion Exchange:
-
If you suspect that the trifluoroacetate (TFA) counter-ion is interfering with your biological assays, consider performing a counter-ion exchange to a more biocompatible one, such as acetate (B1210297) or hydrochloride.
-
-
Perform a Dose-Response Curve:
-
For each new batch, it is advisable to perform a dose-response experiment to determine the effective concentration for your specific assay, which may differ slightly from previous batches.
-
Section 3: Data Presentation and Quality Control
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the expected molecular weight (774.0 g/mol ) | Mass Spectrometry (MS) |
| Purity | ≥ 95% | Reverse-Phase HPLC (RP-HPLC) |
| Peptide Content | ≥ 70% | Amino Acid Analysis or Nitrogen Analysis |
| Water Content | ≤ 10% | Karl Fischer Titration |
| Counter-ion (TFA) | Report Value | Ion Chromatography or RP-HPLC |
Note: These are typical specifications for cosmetic-grade peptides and may vary between suppliers.[5][9][10]
Table 2: Common Impurities in this compound Synthesis
| Impurity Type | Description | Potential Impact |
| Truncated Sequences | Peptides missing one or more amino acids from the N-terminus. | Reduced or no biological activity. |
| Deletion Sequences | Peptides missing one or more amino acids from within the sequence. | Altered conformation and likely loss of activity. |
| Incompletely Deprotected Peptides | Residual protecting groups on amino acid side chains. | Can affect solubility, aggregation, and biological activity. |
| Side-Reaction Products | Modifications to amino acid residues (e.g., oxidation). | May lead to altered activity or potential immunogenicity. |
Section 4: Experimental Protocols
Protocol 1: Purity and Identity Analysis by LC-MS
This protocol outlines a general method for determining the purity and confirming the identity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).
-
Dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase A.
3. LC-MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Analysis: Integrate the peak area of the main peptide and all impurity peaks from the total ion chromatogram (TIC) or UV chromatogram (at ~214 nm) to calculate purity. Confirm the mass of the main peak corresponds to the theoretical mass of this compound.
-
Protocol 2: Counter-ion (Trifluoroacetate) Analysis by Ion Chromatography
This protocol describes a method for quantifying the trifluoroacetate (TFA) content in a peptide sample.
1. Materials and Reagents:
-
This compound sample
-
Sodium carbonate
-
Sodium bicarbonate
-
Acetonitrile, HPLC grade
-
TFA standard solution
-
Ion chromatography system with a conductivity detector
-
Anion-exchange column
2. Sample and Standard Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in ultrapure water.
-
Prepare a series of TFA standards of known concentrations (e.g., 1, 5, 10, 20 µg/mL) in ultrapure water.
3. Ion Chromatography Conditions:
-
Mobile Phase: 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in water (may contain a small percentage of ACN to prevent peptide adsorption).[11]
-
Flow Rate: 0.6 mL/min[11]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL[11]
-
Detection: Suppressed conductivity
-
Data Analysis: Generate a calibration curve from the TFA standards. Quantify the TFA concentration in the peptide sample by comparing its peak area to the calibration curve.
Section 5: Visualizations
Caption: Workflow for mitigating batch-to-batch variability.
Caption: Postulated signaling pathway for this compound.
References
- 1. deascal.com [deascal.com]
- 2. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [handomchemicals.com]
- 5. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 6. Myristoyl-based transport of peptides into living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristoylation and Oligonucleotide Interaction Modulate Peptide and Protein Surface Properties: The Case of the HIV-1 Matrix Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. peptide.com [peptide.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
Validation & Comparative
Comparative Analysis: Myristoyl Pentapeptide-4 vs. Palmitoyl Pentapeptide-4 in Skin Rejuvenation
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two prominent cosmetic peptides.
This guide provides an objective comparison of Myristoyl Pentapeptide-4 and Palmitoyl (B13399708) Pentapeptide-4, two influential synthetic peptides in the field of dermatology and cosmetic science. While both share a common core amino acid sequence, their applications and the depth of scientific validation differ significantly. This analysis synthesizes available in vitro and in vivo data to elucidate their respective roles in skin biology, with a focus on anti-aging mechanisms.
Chemical Structure and Properties
This compound and Palmitoyl Pentapeptide-4 are both lipopeptides, consisting of the same pentapeptide sequence, Lys-Thr-Thr-Lys-Ser (KTTKS), which is a subfragment of the pro-collagen I precursor.[1] The key distinction lies in the fatty acid conjugated to the N-terminus of the peptide, which enhances its lipophilicity and skin penetration.
-
This compound: Features a myristoyl group (a 14-carbon saturated fatty acid).[1]
-
Palmitoyl Pentapeptide-4: Features a palmitoyl group (a 16-carbon saturated fatty acid).[1]
This structural similarity suggests analogous biological targets, though the difference in the lipid moiety may influence their pharmacokinetic profiles within the skin.
Mechanism of Action
Both peptides are classified as signal peptides or matrikines, which are messenger molecules that modulate cellular activities by interacting with specific receptors, thereby stimulating extracellular matrix (ECM) renewal and cell proliferation.[2]
Palmitoyl Pentapeptide-4 (Matrixyl®) is well-documented to stimulate the synthesis of key ECM components in dermal fibroblasts.[3] Its primary mechanism involves mimicking natural collagen fragments, which in turn activates fibroblasts to produce more collagen (types I, III, and IV), elastin, fibronectin, and glycosaminoglycans.[3][4] This leads to an increase in dermal thickness and an improvement in skin elasticity and firmness, ultimately reducing the appearance of fine lines and wrinkles.[3] The signaling cascade is believed to involve the Transforming Growth Factor-β (TGF-β) pathway, a critical regulator of collagen synthesis.[5][6]
This compound is also reported to stimulate the production of collagen and fibronectin in skin fibroblasts, suggesting a similar mechanism to its palmitoylated counterpart for skin rejuvenation.[6][7] However, a significant body of research focuses on its ability to stimulate keratin (B1170402) gene expression, making it a popular ingredient in eyelash and hair growth serums.[6][8] Its anti-aging effects on the skin are less extensively documented in publicly available clinical trials compared to Palmitoyl Pentapeptide-4. Some sources suggest it may have a lower irritation potential.[7]
Comparative Efficacy from In Vitro and In Vivo Studies
The available data on the efficacy of these two peptides is not directly comparative in most studies. Palmitoyl Pentapeptide-4 has been the subject of numerous clinical trials, providing a more robust dataset for its anti-aging effects.
Table 1: In Vitro Efficacy Data
| Parameter | Peptide | Cell Type | Concentration | Result | Citation |
| Cell Proliferation | This compound | HaCaT (Keratinocytes) | 0-25 µM | Increased cell viability | [6] |
| Collagen Synthesis | Palmitoyl Pentapeptide-4 | Human Fibroblasts | Not Specified | Stimulates synthesis of Collagen I, III, and IV | [4] |
| Fibronectin Synthesis | Palmitoyl Pentapeptide-4 | Human Fibroblasts | Not Specified | Stimulates fibronectin synthesis | [4] |
| Collagen & Fibronectin Synthesis | This compound | Skin Fibroblasts | Not Specified | Stimulates collagen and fibronectin synthesis | [6] |
Table 2: Clinical (In Vivo) Efficacy Data for Palmitoyl Pentapeptide-4
| Study Parameter | Concentration | Duration | Results | Citation |
| Wrinkle Reduction | 3 ppm | 12 weeks | Significant improvement in fine lines and wrinkles vs. placebo | [9] |
| Wrinkle Depth & Fold Thickness | 0.005% | 28 days | 18% decrease in fold depth, 37% decrease in fold thickness | [10] |
| Skin Firmness | 0.005% | 28 days | 21% increase in skin firmness | [10] |
| Periorbital Wrinkle Reduction | 7% | 8 weeks | Significant reduction in wrinkle depth (Visioscan), improved viscoelasticity (Cutometer), and reduced transepidermal water loss (Tewameter) vs. placebo | [3] |
| Comparison with Retinol | 3 ppm | 4 months | As effective as 700 ppm Retinol in reducing deep wrinkles and improving skin thickness, with faster initial results and less irritation. | [11] |
No comparable, publicly available clinical data for this compound on wrinkle reduction was identified during the literature review.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cosmetic peptides. Below are representative protocols for key in vitro experiments.
Fibroblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of the test peptide on the viability and proliferation of human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^4 cells per well and allowed to adhere for 24 hours.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (e.g., this compound or Palmitoyl Pentapeptide-4). Untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.[12] Viable cells with active mitochondria will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Collagen I Synthesis Assay (ELISA)
Objective: To quantify the amount of newly synthesized Type I collagen secreted by human dermal fibroblasts following peptide treatment.
Methodology:
-
Cell Culture and Treatment: Fibroblasts are cultured to sub-confluence in 24-well plates and then treated with the test peptides in a serum-free medium for 48-72 hours.
-
Supernatant Collection: The cell culture supernatant, containing the secreted pro-collagen I, is collected.
-
ELISA Protocol (Sandwich ELISA):
-
A 96-well microplate is pre-coated with a capture antibody specific for human pro-collagen I.[13][14]
-
Standards and collected cell culture supernatants are added to the wells and incubated.[13][14]
-
After washing, a biotinylated detection antibody specific for pro-collagen I is added.[13][14]
-
The plate is washed again, and a streptavidin-HRP (Horseradish Peroxidase) conjugate is added.[13][14]
-
A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, which develops a color in proportion to the amount of bound pro-collagen I.[13][14]
-
The reaction is stopped with an acidic solution, and the absorbance is read at 450 nm.[13][14]
-
-
Quantification: The concentration of pro-collagen I in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of pro-collagen I.
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathway of Palmitoyl Pentapeptide-4
Caption: TGF-β signaling pathway activated by Palmitoyl Pentapeptide-4.
Experimental Workflow for In Vitro Peptide Evaluation
Caption: Workflow for in vitro evaluation of cosmetic peptides.
Logical Relationship of Peptide Action
Caption: Mechanism of action for ECM-stimulating peptides.
Conclusion
The comparative analysis reveals that while this compound and Palmitoyl Pentapeptide-4 share a core peptide sequence and a proposed mechanism of stimulating the extracellular matrix, the weight of scientific evidence supporting their anti-aging efficacy in skin is heavily skewed towards Palmitoyl Pentapeptide-4. The latter has been extensively studied in clinical trials, demonstrating significant and quantifiable improvements in wrinkle reduction and skin firmness.
This compound, on the other hand, is more prominently featured and researched for its role in promoting keratin synthesis, making it a key ingredient in hair and eyelash growth products. While in vitro data suggests it can stimulate collagen and fibronectin, there is a notable lack of published clinical studies to substantiate its efficacy as a primary anti-wrinkle agent for skin.
References
- 1. cir-safety.org [cir-safety.org]
- 2. mdpi.com [mdpi.com]
- 3. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 4. Human Collagen I ELISA Kit (A246931) [antibodies.com]
- 5. Collagen peptides promote photoaging skin cell repair by activating the TGF-β/Smad pathway and depressing collagen degradation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | former Myristoyl Pentapeptide-3 | Collasyn 514KS | Cosmetic Ingredients Guide [ci.guide]
- 8. TGF-β is Involved in the Loss of Fat and Bacterial Defenses in Aging Skin – Fight Aging! [fightaging.org]
- 9. tks | publisher, event organiser, media agency | Activation of TGF- β:a gateway to skin rejuvenationSmall synthetic peptide mimics naturalprotein activityin skin to unlock TGF- β potential - tks | publisher, event organiser, media agency [teknoscienze.com]
- 10. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. raybiotech.com [raybiotech.com]
Myristoyl Pentapeptide-4 vs. Minoxidil: A Comparative Guide on Efficacy for Hair Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Myristoyl Pentapeptide-4 and Minoxidil (B1677147), two widely recognized compounds in the realm of hair growth stimulation. The following sections objectively evaluate their performance based on available experimental data, delve into their mechanisms of action through signaling pathways, and outline the methodologies of key cited experiments.
Section 1: Quantitative Data on Efficacy
Table 1: Summary of Quantitative Efficacy Data for Minoxidil in Androgenetic Alopecia
| Parameter | Treatment Group | Duration | Results | Study Type |
| Mean Change in Non-Vellus Hair Count | 5% Minoxidil Topical Solution | 48 Weeks | +35.9 hairs/cm² | Randomized, Double-Blind, Placebo-Controlled Clinical Trial |
| 2% Minoxidil Topical Solution | 48 Weeks | +24.7 hairs/cm² | Randomized, Double-Blind, Placebo-Controlled Clinical Trial | |
| Placebo | 48 Weeks | +4.9 hairs/cm² | Randomized, Double-Blind, Placebo-Controlled Clinical Trial | |
| Investigator Assessment of Scalp Coverage | 5% Minoxidil Topical Solution | 48 Weeks | 62% of subjects reported moderate to great improvement | Randomized, Double-Blind, Placebo-Controlled Clinical Trial |
| 2% Minoxidil Topical Solution | 48 Weeks | 42% of subjects reported moderate to great improvement | Randomized, Double-Blind, Placebo-Controlled Clinical Trial | |
| Placebo | 48 Weeks | 22% of subjects reported moderate to great improvement | Randomized, Double-Blind, Placebo-Controlled Clinical Trial | |
| Total Hair Weight | 2% Minoxidil Solution | 32 Weeks | 42.5% increase from baseline | Randomized, Double-Blind, Placebo-Controlled Study in Women |
| Placebo | 32 Weeks | 1.9% increase from baseline | Randomized, Double-Blind, Placebo-Controlled Study in Women | |
| Total Hair Count | 2% Minoxidil Solution | 32 Weeks | 29.9% increase from baseline | Randomized, Double-Blind, Placebo-Controlled Study in Women |
| Placebo | 32 Weeks | -2.6% decrease from baseline | Randomized, Double-Blind, Placebo-Controlled Study in Women |
Table 2: Summary of Available Efficacy Data for this compound
| Parameter | Treatment Group | Duration | Results | Study Type |
| Hair Follicle Number | This compound (500 μL, topical) | 21 Days | Increased number of hair follicles | In-vivo (Mouse Androgenic Alopecia Model)[1] |
| Keratin (B1170402) Gene Expression | This compound (10-40 μM) | 48 Hours | Activation of transcription and translation of keratin genes | In-vitro (Cell Culture)[1] |
| Cell Proliferation | This compound (0-25 μM) | 24 Hours | Promoted proliferation of HaCaT cells and migration of human hair follicle papilla cells (HDPCs) | In-vitro (Cell Culture)[1] |
Section 2: Mechanisms of Action and Signaling Pathways
The mechanisms by which this compound and Minoxidil promote hair growth differ significantly, targeting distinct cellular processes and signaling cascades.
This compound: A Signaling Peptide for Keratin Production
This compound is a synthetic peptide that acts as a signaling molecule.[1] Its primary proposed mechanism is the stimulation of keratin production, the fundamental protein constituting the hair shaft.[2] By activating the genes responsible for keratin synthesis, it is believed to strengthen hair and prolong the anagen (growth) phase of the hair cycle.[3][4] The "Myristoyl" component is a fatty acid attached to the peptide, which enhances its penetration through the skin to reach the hair follicle.[3]
Minoxidil: A Multi-faceted Approach to Hair Growth
Minoxidil's mechanism of action is more complex and not fully elucidated, but it is known to function as a potassium channel opener and a vasodilator.[5][6][7] Its active form, minoxidil sulfate, is thought to be responsible for its hair growth-stimulating effects.[8] By opening ATP-sensitive potassium channels in the cell membranes of vascular smooth muscle, it leads to vasodilation and increased blood flow to the hair follicles.[7] This enhanced microcirculation is believed to improve the delivery of oxygen and nutrients, thereby promoting hair growth.[6][7]
Furthermore, Minoxidil has been shown to have direct effects on hair follicle cells. It can stimulate the proliferation of dermal papilla cells, prolong the anagen phase, and increase the size of hair follicles.[5][8][9] It may also stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[5]
Section 3: Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of any therapeutic agent. This section outlines the methodologies from key studies for both compounds.
Minoxidil: Clinical Trial Protocol for Androgenetic Alopecia
The following is a generalized protocol based on common elements from randomized controlled trials of topical Minoxidil for androgenetic alopecia:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.
-
Participants: Male or female subjects, aged 18-65, with a clinical diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood scale for men, Ludwig scale for women).
-
Exclusion Criteria: Hair loss due to other causes, active scalp disease, use of other hair growth treatments within a specified period.
-
Intervention:
-
Treatment Group 1: 5% Minoxidil topical solution, 1 ml applied twice daily to the scalp.
-
Treatment Group 2: 2% Minoxidil topical solution, 1 ml applied twice daily to the scalp.
-
Control Group: Placebo vehicle, 1 ml applied twice daily to the scalp.
-
-
Duration: 48 weeks of treatment with follow-up assessments at baseline and regular intervals (e.g., weeks 16, 32, 48).
-
Efficacy Endpoints:
-
Primary: Change from baseline in non-vellus hair count in a target area of the scalp (phototrichogram).
-
Secondary: Investigator and subject assessment of hair growth and scalp coverage using standardized photographic scales; hair weight analysis.
-
-
Safety Assessments: Monitoring of adverse events, including scalp irritation, and systemic side effects.
This compound: In-vivo and In-vitro Study Methodologies
As clinical trial data is limited, the following outlines the methodologies from available preclinical studies.
-
In-vivo (Mouse Model) Protocol:
-
In-vitro (Cell Culture) Protocol:
Section 4: Comparative Summary and Conclusion
| Feature | This compound | Minoxidil |
| Mechanism of Action | Stimulates keratin gene expression, signaling peptide.[1][2] | Potassium channel opener, vasodilator, promotes cell proliferation, prolongs anagen phase.[5][6][7][9] |
| Primary Target | Keratinocytes.[1] | Vascular smooth muscle, dermal papilla cells.[5][7] |
| Level of Evidence | Preclinical (in-vitro, animal models).[1] | Extensive clinical trials in humans. |
| Quantitative Efficacy Data | Limited to preclinical metrics (e.g., follicle number in mice).[1] | Robust data on hair count, hair weight, and patient-reported outcomes. |
| Regulatory Status | Cosmetic ingredient.[3] | FDA-approved drug for androgenetic alopecia. |
References
- 1. Androgenetic Alopecia: An Update on Pathogenesis and Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medscape.com [medscape.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]
- 7. An androgenetic alopecia remedy based on marine collagen peptide-incorporated dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. studiosorbellini.it [studiosorbellini.it]
A Comparative Analysis of Myristoyl Pentapeptide-4 and Key Growth Factors in Cellular Proliferation and Matrix Synthesis
For Immediate Release: A Scientific Comparison for Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Myristoyl Pentapeptide-4 and selected growth factors on key cellular processes relevant to skin and hair biology.
Table 1: Effect on Keratinocyte Proliferation
| Compound | Cell Line | Concentration | Incubation Time | Result |
| This compound | HaCaT | 0-25 µM | 24 h | Improved cell viability[1] |
| Epidermal Growth Factor (EGF) | Human Keratinocytes | 0.1 - 10 ng/mL | 4 days | Dose-dependent increase in proliferation[2] |
| Keratinocyte Growth Factor (KGF/FGF-7) | 4MBr-5 (epithelial cells) | < 2.0 ng/mL (ED50) | Not Specified | Stimulates proliferation[3] |
Table 2: Effect on Fibroblast Activity and Extracellular Matrix (ECM) Synthesis
| Compound | Cell Type | Concentration | Incubation Time | Result |
| This compound | Skin Fibroblasts | Not Specified | Not Specified | Stimulates collagen and fibronectin production[1] |
| Basic Fibroblast Growth Factor (bFGF/FGF-2) | Human ACL Fibroblasts | Not Specified (rAAV vector) | 30 days | ~4-fold increase in Type I/III collagen synthesis[4] |
| Basic Fibroblast Growth Factor (bFGF/FGF-2) | Human Dermal Fibroblasts | 25 ng/mL | 6 days | Induced collagen production[5] |
Table 3: Effect on Hair Follicle-Related Cells and In-Vivo Hair Growth
| Compound | Model | Concentration/Dosage | Duration | Result |
| This compound | Human Hair Follicle Dermal Papilla Cells (HFDPCs) | 0-25 µM | 24 h | Stimulated cell migration[1] |
| This compound | Testosterone-induced mouse androgenic alopecia model | 500 µL (concentration not specified) | 21 days (topical) | Increased number of hair follicles and promoted hair growth[1] |
Signaling Pathways
This compound is a synthetic peptide that is believed to stimulate keratin (B1170402) gene expression.[1][6] Its precise signaling pathway is not as well-defined as those of naturally occurring growth factors. Growth factors like EGF, FGF, and KGF, on the other hand, operate through well-characterized receptor tyrosine kinase (RTK) pathways.
This compound Hypothesized Mechanism
This compound is thought to act as a signaling molecule that encourages hair follicles to enter and extend the anagen (growth) phase.[1] It is also suggested to stimulate the production of keratin, a key structural protein in hair and skin.
Growth Factor Signaling Pathways
EGF, FGF, and KGF bind to their specific receptor tyrosine kinases on the cell surface. This binding triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-MAPK, PI3K-Akt, and PLCγ pathways, which ultimately regulate gene expression related to cell proliferation, differentiation, and survival.
Experimental Protocols
Below are representative methodologies for the experiments cited in this guide.
In-Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a generalized representation for assessing the effect of a test compound on the proliferation of adherent cell lines like HaCaT (human keratinocytes).
-
Cell Seeding: Plate HaCaT cells in 96-well plates at a density of 1.5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound at 0-25 µM or EGF at 0.1-10 ng/mL). Include an untreated control group.
-
Incubation: Incubate the plates for the desired period (e.g., 24 hours for this compound or up to 4 days for EGF).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. genscript.jp [genscript.jp]
- 4. Direct FGF-2 gene transfer via recombinant adeno-associated virus vectors stimulates cell proliferation, collagen production, and the repair of experimental lesions in the human ACL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. thefocalpoints.com [thefocalpoints.com]
A Comparative Analysis of Myristoyl Pentapeptide-4 and Other Leading Cosmetic Peptides
For Immediate Release
[City, State] – December 6, 2025 – In the competitive landscape of cosmetic actives, Myristoyl Pentapeptide-4 has emerged as a significant contender, particularly in formulations targeting hair and eyelash growth, as well as skin rejuvenation. This guide provides a comprehensive benchmark of this compound against other prominent cosmetic peptides, offering researchers, scientists, and drug development professionals a detailed comparison of their efficacy, mechanisms of action, and supporting experimental data.
Executive Summary
This compound demonstrates a dual-action mechanism by stimulating keratin (B1170402) production, crucial for hair and eyelash growth, and promoting the synthesis of extracellular matrix (ECM) components like collagen, which is vital for skin repair. This guide compares its performance with other well-established peptides, including Myristoyl Pentapeptide-17, Biotinoyl Tripeptide-1, GHK-Cu (Copper Tripeptide-1), Acetyl Tetrapeptide-3, and the renowned anti-aging peptide, Palmitoyl Pentapeptide-4. The data presented is compiled from various in-vitro and clinical studies to provide a quantitative and qualitative analysis.
Mechanism of Action: A Comparative Overview
Cosmetic peptides function as signaling molecules that modulate various cellular processes. This compound is understood to stimulate the anagen (growth) phase of hair follicles and fortify the hair shaft to minimize shedding[1]. Concurrently, it supports dermal repair by encouraging the production of collagen and other elements of the extracellular matrix[2].
A comparative look at the mechanisms of other peptides reveals both overlapping and distinct pathways:
-
Myristoyl Pentapeptide-17: Similar to its counterpart, this peptide is known to significantly boost keratin gene expression, directly impacting eyelash and hair growth[1].
-
Biotinoyl Tripeptide-1: This peptide enhances the anchoring of the hair follicle by stimulating the production of adhesion molecules like laminin (B1169045) 5 and collagen IV, effectively reducing hair loss.
-
GHK-Cu (Copper Tripeptide-1): This well-researched peptide promotes hair growth by stimulating follicle regeneration, increasing hair follicle size, and improving scalp health through its anti-inflammatory and regenerative properties[3][4].
-
Acetyl Tetrapeptide-3: This peptide works by stimulating the synthesis of collagen and other ECM proteins surrounding the hair follicle, which helps to anchor the hair more firmly.
-
Palmitoyl Pentapeptide-4 (Matrixyl): A benchmark in anti-aging, this peptide is a subfragment of pro-collagen type I and is known to stimulate the synthesis of collagen types I and III, fibronectin, and hyaluronic acid.
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data from various studies on the efficacy of these peptides in their respective applications.
Eyelash & Hair Growth
| Peptide | Metric | Result | Study Type |
| This compound | Keratinocyte Proliferation | Increased HaCaT cell viability | In-vitro |
| Myristoyl Pentapeptide-17 | Eyelash Length & Thickness | Up to 72% increase | Clinical Study (6 weeks) |
| Keratin Gene Expression | Up to 160% increase | In-vitro | |
| Biotinoyl Tripeptide-1 | Eyelash Length | 17% increase | Clinical Study (30 days) |
| Eyelash Thickness | 19% increase | Clinical Study (30 days) | |
| GHK-Cu | Hair Density | ~27% increase | Clinical Study |
| Hair Shedding | 70% reduction | Clinical Study (3 months) | |
| Acetyl Tetrapeptide-3 | Hair Diameter | 17% increase | Clinical Study |
| Hair Growth Activity | 67% boost | Clinical Study |
Skin Repair & Anti-Aging
| Peptide | Metric | Result | Study Type |
| This compound | Collagen & Fibronectin Synthesis | Stimulates production | In-vitro |
| Palmitoyl Pentapeptide-4 | Wrinkle Depth Reduction | 18% decrease | Clinical Study (28 days) |
| Skin Firmness | 21% increase | Clinical Study (28 days) | |
| GHK-Cu | Collagen Production | Improved in 70% of subjects | Clinical Study (12 weeks) |
| Skin Density & Thickness | Increased | Clinical Study (12 weeks) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In-Vitro Keratinocyte Proliferation Assay (MTT Assay)
Objective: To assess the effect of a peptide on the proliferation of human keratinocytes (e.g., HaCaT cell line).
Methodology:
-
Cell Culture: Human keratinocytes (HaCaT) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide. Control wells receive the vehicle solution without the peptide.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the effect of the peptide on cell proliferation is determined.
Clinical Assessment of Eyelash Growth
Objective: To evaluate the efficacy of a peptide-containing serum on eyelash length, thickness, and overall appearance in human subjects.
Methodology:
-
Subject Recruitment: A cohort of healthy female volunteers with self-perceived short or sparse eyelashes is recruited.
-
Baseline Measurement: At the beginning of the study (Day 0), baseline measurements are taken. This includes:
-
Digital Image Analysis: High-resolution digital photographs of the upper eyelashes are taken using a standardized imaging system. Software is used to measure baseline eyelash length and thickness.
-
Global Eyelash Assessment (GEA): A trained clinician assesses the overall eyelash prominence (length, fullness, and darkness) using a standardized 4-point scale.
-
-
Product Application: Subjects are instructed to apply the test serum to the base of their upper eyelashes once daily for the duration of the study (e.g., 60 days).
-
Follow-up Assessments: Subjects return for follow-up assessments at specified time points (e.g., Day 30 and Day 60). The same measurements (digital image analysis and GEA) are repeated at each visit.
-
Data Analysis: Changes in eyelash length and thickness from baseline are calculated. The change in GEA score is also determined. Statistical analysis is performed to evaluate the significance of the observed changes.
In-Vitro Collagen Synthesis Assay (ELISA)
Objective: To quantify the amount of collagen produced by human dermal fibroblasts in response to treatment with a peptide.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in a suitable growth medium.
-
Seeding and Starvation: Cells are seeded in multi-well plates. Once confluent, the cells are typically serum-starved for a period to synchronize their cell cycles.
-
Treatment: The cells are then treated with the test peptide at various concentrations. A positive control (e.g., TGF-β) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for collagen synthesis and secretion into the culture medium (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of a specific type of pro-collagen (e.g., Pro-Collagen Type I C-Peptide) in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of collagen produced in the peptide-treated wells is compared to the control wells to determine the peptide's effect on collagen synthesis.
Conclusion
This compound presents a compelling profile as a cosmetic active with multifaceted benefits for both hair/eyelash enhancement and skin rejuvenation. While direct comparative clinical data against all other peptides is not extensively available, the existing in-vitro and clinical evidence for its mechanism of action and efficacy, alongside the robust data for comparator peptides, provides a strong foundation for its inclusion in advanced cosmetic formulations. The experimental protocols detailed in this guide offer a standardized approach for further comparative efficacy testing. As the demand for scientifically validated cosmetic ingredients continues to grow, rigorous benchmarking will be crucial for innovation and product development in the dermo-cosmetic industry.
References
Statistical Validation of Myristoyl Pentapeptide-4's Biological Activity: A Comparative Guide
Myristoyl Pentapeptide-4 is a synthetic, myristoylated signal peptide that has garnered significant interest within the cosmetic and dermatological research fields.[1][2][3][4] Its primary purported biological activity is the stimulation of keratin (B1170402) gene expression, positioning it as a key ingredient in formulations aimed at enhancing eyelash and hair growth, as well as in anti-aging skincare products.[1][3][4][5] The attachment of myristic acid, a fatty acid, is intended to enhance its penetration through the skin barrier.[2] This guide provides an objective comparison of this compound with other common active ingredients, presenting available experimental data and detailed methodologies for its validation.
Comparative Efficacy of Hair and Eyelash Growth Actives
The validation of cosmetic ingredients often relies on a combination of in vitro cell-based assays and in vivo clinical trials. The following table summarizes quantitative data from studies on this compound and notable alternatives. It is important to note that many commercial formulations include a cocktail of active peptides, making it challenging to attribute efficacy to a single ingredient.
| Active Ingredient | Primary Mechanism of Action | Reported Efficacy (Quantitative Data) | Regulatory Status |
| This compound | Signal peptide that stimulates the transcription and translation of keratin genes.[1][4] | In a clinical study of a serum containing multiple peptides including this compound, participants showed significant improvements at 12 weeks in lash length (+8.3%), number (+5%), width (+10.1%), and volume (+14.1%).[6] | Cosmetic Ingredient[2] |
| Bimatoprost (0.03%) | Prostaglandin F2α analog; increases the percentage of follicles in the anagen (growth) phase of the hair cycle.[7][8] | In a 16-week study, 77.3% of subjects showed at least a one-grade improvement on the Global Eyelash Assessment (GEA) scale, with a mean eyelash length increase of 1.75mm.[9] | FDA-approved drug (for eyelash hypotrichosis)[7] |
| Acetyl Tetrapeptide-3 | Biomimetic peptide that stimulates extracellular matrix (ECM) protein synthesis (e.g., Collagen I, III, laminin), improving hair follicle anchoring.[10][11][12] | In one study, a formulation containing Acetyl Tetrapeptide-3 demonstrated superior results in stimulating hair growth compared to the reference drug Minoxidil after 7 days of treatment.[12] | Cosmetic Ingredient[11] |
| Myristoyl Pentapeptide-17 & Myristoyl Hexapeptide-16 | Peptides that stimulate keratin production.[13][14] | A 90-day clinical study of a serum containing both peptides showed improvements in eyelash length (10.52%), volume (9.3%), thickness (35%), and curl (50.83%) from baseline.[14] | Cosmetic Ingredients[13] |
Signaling Pathway and Experimental Workflow
The biological activity of this compound is initiated by its interaction with cellular signaling pathways that regulate gene expression. A typical workflow to validate its efficacy in vitro involves treating target cells and quantifying the subsequent changes in gene and protein expression.
Caption: Proposed signaling pathway for this compound-induced keratin synthesis.
Caption: Standard experimental workflow for in vitro validation of keratin gene expression.
Experimental Protocols
To ensure reproducible and statistically valid results, detailed experimental protocols are necessary. Below is a representative methodology for quantifying the effect of this compound on keratin gene expression in a human keratinocyte cell line.
Objective: To quantify the change in keratin gene expression in human keratinocytes following treatment with this compound.
1. Cell Culture and Maintenance:
-
Cell Line: Human Epidermal Keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Experimental Procedure:
-
Cell Seeding: HaCaT cells are seeded into 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a low-serum medium. This compound is added to the treatment wells at final concentrations ranging from 10 µM to 40 µM.[1] A vehicle control (the solvent used to dissolve the peptide) is added to the control wells.
-
Incubation: The plates are incubated for 48 hours to allow for peptide-induced changes in gene expression.[1]
3. RNA Extraction and Reverse Transcription:
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's protocol. The concentration and purity of the RNA are determined using a spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Reaction Mix: The qRT-PCR reaction is prepared using a SYBR Green master mix, cDNA template, and primers specific for the target keratin gene (e.g., KRT1, KRT10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermocycling: The reaction is performed in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target keratin gene is calculated using the comparative Ct (ΔΔCt) method. The results are expressed as a fold change in the treated group relative to the vehicle control group. Statistical significance is determined using an appropriate test, such as a Student's t-test or ANOVA, with a p-value < 0.05 considered significant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Is this compound ? - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 3. echemi.com [echemi.com]
- 4. This compound used for promoting eyelash growth [handom-chem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the growth of natural eyelashes: the mechanism of bimatoprost-induced eyelash growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Peptides: A Novel Approach to Enhance Eyelash and Eyebrow Growth [jscimedcentral.com]
- 10. Acetyl tetrapeptide: A multifunctional biomimetic peptide - Creative Peptides [creative-peptides.com]
- 11. us.typology.com [us.typology.com]
- 12. Acetyl tetrapeptide-3 | Folixyl® | Hair care ingredient | Cosmetic Ingredients Guide [ci.guide]
- 13. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 14. cellular-cosmetics.com [cellular-cosmetics.com]
Unveiling the Mechanism of Myristoyl Pentapeptide-4: A Comparative Guide for Researchers
For Immediate Release
[City, State] – In the competitive landscape of cosmetic and therapeutic peptides, Myristoyl Pentapeptide-4 has emerged as a significant player, particularly in the realm of hair and eyelash enhancement. This guide offers a comprehensive comparison of this compound with its alternatives, supported by available experimental data and detailed protocols to aid researchers in replicating and building upon existing findings.
Mechanism of Action: Stimulating Keratin (B1170402) Production
This compound, a synthetic peptide, is primarily recognized for its role in stimulating the expression of keratin genes.[1] Keratins are the fundamental structural proteins that constitute hair, eyelashes, and the outer layer of the skin. By activating the genetic pathways responsible for keratin synthesis, this compound promotes hair strength, thickness, and growth.[2]
The proposed signaling pathway for this compound involves its interaction with cellular receptors on keratinocytes, the primary cells responsible for producing keratin. This interaction is believed to trigger a downstream cascade that upregulates the transcription and translation of keratin genes, leading to an increased intracellular concentration of keratin.
Caption: Workflow for Keratinocyte Proliferation Assay.
Protocol 2: Quantification of Keratin Gene Expression (RT-qPCR)
This protocol details the steps to quantify the expression of specific keratin genes (e.g., KRT1, KRT5, KRT10) in response to this compound treatment.
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target keratin genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture HEKa cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in treated cells relative to untreated controls.
dot
Caption: Workflow for RT-qPCR analysis of keratin gene expression.
Protocol 3: Western Blot for Keratin Protein Quantification
This protocol allows for the quantification of keratin protein levels in keratinocytes following treatment with this compound.
Materials:
-
Treated and untreated keratinocyte cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against specific keratins and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target keratin and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the keratin protein levels to the loading control.
dot
Caption: Workflow for Western Blot analysis of keratin protein.
This guide provides a foundational understanding of this compound's mechanism of action and its position relative to other hair growth-promoting agents. The detailed protocols are intended to empower researchers to conduct further investigations and contribute to a more comprehensive understanding of this and other cosmetic peptides.
References
Safety Operating Guide
Proper Disposal Procedures for Myristoyl Pentapeptide-4 in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Myristoyl Pentapeptide-4, tailored for researchers, scientists, and drug development professionals. The following procedural steps are based on general best practices for laboratory peptide waste management and are intended to ensure the safety of personnel and compliance with standard environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Although this compound is not classified as a hazardous substance for cosmetic use, the pure, concentrated form used in research should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Work Area: Conduct all disposal procedures, especially those involving chemical inactivation, within a designated fume hood to prevent inhalation of any potential aerosols or vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled container for disposal as chemical waste. Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is in liquid or solid form.
For liquid waste, chemical inactivation is the recommended method to denature the peptide, rendering it biologically inactive before final disposal.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable chemical agent for peptide degradation. Common options include sodium hypochlorite (B82951) (bleach), sodium hydroxide (B78521) (NaOH), or hydrochloric acid (HCl).[1]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A general ratio is 1 part peptide waste to 10 parts inactivation solution to ensure thorough mixing and reaction.[1]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[1]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[2]
-
Final Disposal: After inactivation and neutralization, the solution should be collected in a properly labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3] Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]
Quantitative Data for Chemical Inactivation Methods
| Inactivation Reagent | Concentration for Use | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite)[1] | 30-60 minutes[1][3] | Effective for many peptides but can be corrosive to some surfaces. Neutralization may be required before final disposal. |
| Sodium Hydroxide (NaOH) | 1 M NaOH | Minimum 30 minutes[1] | Highly effective but requires a subsequent neutralization step before disposal.[1] |
| Hydrochloric Acid (HCl) | 1 M HCl | Minimum 24 hours for complete hydrolysis[2] | Effective for breaking peptide bonds but requires neutralization before disposal. |
Solid waste contaminated with this compound includes items such as pipette tips, gloves, empty vials, and contaminated labware.
-
Segregation: All solid waste contaminated with the peptide must be segregated from general laboratory trash.[1]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[1] The container should be marked with the words "Hazardous Waste" and list the chemical contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[1][4]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. After thorough cleaning, the container can potentially be disposed of as regular laboratory glass or plastic, in accordance with institutional policies.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Guide to Handling Myristoyl Pentapeptide-4
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Myristoyl Pentapeptide-4. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
This compound is a synthetic peptide used in cosmetics for its skin-conditioning properties.[1] While it is generally considered safe for topical application in finished products and has shown low potential for skin irritation or sensitization in cosmetic use, proper handling of the pure, concentrated form in a laboratory setting requires adherence to standard safety protocols to minimize exposure and prevent contamination.[2]
Personal Protective Equipment (PPE): A Multi-Layered Approach
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent inhalation of fine particles and avoid skin and eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger quantities.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling the powder and solutions.[4] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when working with the lyophilized powder to avoid inhalation of fine particles, especially in areas without localized exhaust ventilation.[4][5] |
Operational Plan: From Receiving to Reconstitution
A systematic workflow is critical for the safe and effective handling of this compound. The following diagram outlines the key steps from receiving the compound to its preparation for experimental use.
Storage: Upon receipt, store this compound in a tightly sealed container in a dry, dark place at temperatures between -20°C and -80°C, as recommended by suppliers.[6][7]
Handling the Powder:
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder.
-
Weighing: Always handle the lyophilized powder in a chemical fume hood or a ventilated enclosure with a dedicated exhaust to minimize inhalation risk.
-
Static Control: Use anti-static tools and weigh boats to prevent the powder from dispersing.
Reconstitution:
-
Solvent Selection: this compound may require an organic solvent like DMSO for initial dissolution, followed by dilution in an aqueous buffer.
-
Dissolving: Add the solvent to the vial and gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.[4]
Disposal Plan: Managing Peptide Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Categories:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.[4]
-
Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Aqueous Solutions: Dilute aqueous solutions may be permissible for drain disposal depending on local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for guidance.
Disposal Procedure:
-
Collect all solid and concentrated liquid waste in a sealed, properly labeled hazardous waste container.
-
Follow your institution's EHS guidelines for the final disposal of chemical waste.[8]
-
Do not dispose of the powdered peptide or concentrated solutions down the drain.
By implementing these safety and handling protocols, you can minimize risks and create a secure environment for your research with this compound.
References
- 1. deascal.com [deascal.com]
- 2. cir-safety.org [cir-safety.org]
- 3. nyu.edu [nyu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. makingcosmetics.com [makingcosmetics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
